Diisobutyl phthalate
Description
Background and Significance of DIBP Research
Diisobutyl phthalate (B1215562) (DIBP) is a diester of phthalic acid and isobutanol with the molecular formula C₁₆H₂₂O₄ and a molecular weight of approximately 278.35 g/mol atamankimya.comulisboa.pt. Its primary function in industrial applications is as a plasticizer, enhancing the flexibility, durability, and workability of polymers, notably polyvinyl chloride (PVC) atamankimya.comulisboa.pt. DIBP is also found in lacquers, printing inks, adhesives, and coatings atamankimya.comcore.ac.uk.
The significance of academic research into DIBP stems from its ubiquitous nature and its potential to leach into various environmental matrices, including air, water, sediment, and soil, as it is not covalently bound to the materials it is used in wikipedia.orgnih.gov. This environmental prevalence leads to potential exposure pathways for organisms and necessitates research into its environmental fate and potential biological interactions acs.orgnih.gov. Furthermore, DIBP has been detected as a contaminant in various materials, including recycled cellulose (B213188) used in food packaging core.ac.ukresearchgate.net. Research into DIBP is also driven by its structural similarity to DBP and the need to understand if it shares similar properties and effects atamankimya.comulisboa.ptcore.ac.uk.
Scope and Objectives of the Research Outline
Academic research on DIBP typically encompasses several key areas. A primary objective is the development and refinement of analytical methods for the detection and quantification of DIBP in various complex matrices, such as environmental samples and biological specimens core.ac.ukresearchgate.netresearchgate.net. Techniques like Solid-Phase Micro Extraction/Gas Chromatography/Mass Spectrometry (SPME/GC/MS) are employed for this purpose core.ac.ukresearchgate.net.
Another significant area of research focuses on the environmental behavior of DIBP, including its degradation pathways such as hydrolysis, photodegradation, and biodegradation by microorganisms wikipedia.orgplos.org. Studies aim to understand how DIBP breaks down in the environment and the resulting degradation products wikipedia.org.
Furthermore, academic research investigates the interactions of DIBP with biological systems. This includes studies on its uptake, metabolism, and excretion in various organisms wikipedia.orgindustrialchemicals.gov.au. Research also explores the potential effects of DIBP exposure on cellular processes and physiological systems in different model organisms dergipark.org.trnih.govnih.gov. For instance, studies have investigated the impact of DIBP on gut microbiota and associated metabolic pathways in obese mice nih.gov. Research also delves into the effects of DIBP on specific cell types, such as neuroblastoma cells, examining cytotoxicity, oxidative stress, and apoptosis dergipark.org.tr.
The scope of DIBP research also extends to understanding its potential for bioaccumulation in aquatic species and assessing the ecological risks it may pose in various aquatic environments wikipedia.orgresearchgate.net. Studies utilize models like species sensitivity distribution (SSD) to evaluate the potential impact on aquatic organisms researchgate.net.
Detailed research findings related to DIBP cover a range of observations across different study types. For example, research employing analytical methods has identified the presence of DIBP in various materials, including food packaging core.ac.ukresearchgate.net. Studies on environmental degradation have characterized the breakdown products of DIBP, such as phthalic acid and isobutyl alcohol wikipedia.org. Investigations into biological interactions have provided insights into its metabolic conversion to monoisobutyl phthalate (MIBP), which is often used as a biomarker for DIBP exposure wikipedia.orgresearchgate.netindustrialchemicals.gov.au. Cellular-level studies have reported on the induction of oxidative stress and apoptosis in specific cell lines following DIBP exposure dergipark.org.tr. Furthermore, research in animal models has explored the effects of DIBP on various physiological parameters and organ systems nih.govindustrialchemicals.gov.aunih.gov.
Data tables presenting specific findings from academic research on DIBP can illustrate various aspects, such as concentrations detected in environmental samples, results from degradation studies, or quantitative data from biological experiments. While specific raw data tables from the search results are not directly extractable in a structured format here, the types of data found include:
Concentration ranges of DIBP in environmental matrices like water and sediment researchgate.net.
Lethal concentration (LC50) values for DIBP in aquatic organisms researchgate.net.
Changes in metabolic profiles or gene expression levels in biological studies nih.govnih.gov.
Quantification of DIBP or its metabolites in biological samples researchgate.netindustrialchemicals.gov.au.
For instance, a study on the ecological risk assessment of DIBP in surface water reported LC50 ranges for DIBP in various aquatic organisms and derived predicted no-effect concentrations (PNECs) researchgate.net. Another study investigating the presence of DIBP in take-away pizza boxes reported an "exposure index" range based on SPME/GC/MS analysis core.ac.ukresearchgate.net. Research on the biodegradation of DIBP by an esterase identified intermediate products using HPLC and ESI-MS plos.org.
Here is an example of how data from the search results could be presented in a table format, illustrating findings from an ecological risk assessment study:
| Organism Species | LC50 Range (mg/L) for DIBP researchgate.net |
| Various aquatic organisms | 4.89–21.45 researchgate.net |
Another example, illustrating findings from a study on DIBP in food packaging:
| Material | DIBP Exposure Index Range (µg) core.ac.ukresearchgate.net |
| Take-away pizza boxes | 6 to 72 core.ac.ukresearchgate.net |
These examples demonstrate the types of quantitative data generated in DIBP research, focusing on its presence, environmental fate, and interactions with biological systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(2-methylpropyl) benzene-1,2-dicarboxylate | |
|---|---|---|
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InChI |
InChI=1S/C16H22O4/c1-11(2)9-19-15(17)13-7-5-6-8-14(13)16(18)20-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3 | |
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InChI Key |
MGWAVDBGNNKXQV-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)C | |
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Molecular Formula |
C16H22O4 | |
| Record name | DI-ISOBUTYL PHTHALATE | |
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DSSTOX Substance ID |
DTXSID9022522 | |
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Molecular Weight |
278.34 g/mol | |
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Physical Description |
Di-isobutyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. Low toxicity., Liquid, Colorless viscous liquid; [ICSC], Solid, COLOURLESS VISCOUS LIQUID. | |
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Boiling Point |
563 to 568 °F at 760 mmHg (NTP, 1992), 296.5 °C; 159 °C at 4 mm Hg, 296.00 °C. @ 760.00 mm Hg, 320 °C | |
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Flash Point |
385 °F (NTP, 1992), 365 °F (185 °C) (Open cup), 185 °C o.c. | |
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Solubility |
Insoluble (NTP, 1992), Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, Soluble in carbon tetrachloride, In water, 6.2 mg/L at 24 °C, 0.0062 mg/mL at 24 °C, Solubility in water, g/100ml at 20 °C: 0.0001 | |
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Density |
1.047 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0490 g/cu cm at 15 °C, 1.04 g/cm³ | |
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Vapor Density |
9.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 9.6 | |
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Vapor Pressure |
0.00665 [mmHg], 4.76X10-5 mm Hg at 25 °C /from experimentally derived coefficients/, Vapor pressure, Pa at 20 °C: 0.01 | |
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Color/Form |
Liquid | |
CAS No. |
84-69-5 | |
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Melting Point |
-83 °F (NTP, 1992), -64 °C, < 25 °C, -37 °C | |
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| Record name | DIISOBUTYL PHTHALATE | |
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Environmental Occurrence and Distribution of Diisobutyl Phthalate
Detection and Quantification in Environmental Compartments
Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are commonly used for the detection and quantification of phthalates, including DIBP, in environmental samples. researchgate.netresearchgate.net However, laboratory contamination from sources like air, solvents, and equipment can pose a challenge to accurate quantification. researchgate.netresearchgate.netcanada.capublications.gc.ca
Aquatic Environments (Water, Sediment, Biota)
Data on DIBP concentrations in aquatic environments:
| Location | Matrix | Concentration Range (approximate) | Unit | Source |
| Dar es Salaam | Seawater | 11.5 - 12.4 | ng/mL | ajol.info |
| Dar es Salaam | Sediment | 11.5 - 13.6 | ng/g dry weight | ajol.info |
| Coastal Tunisia | Sediment | Detected | Not specified (among most abundant) | ifremer.fr |
| Coastal Tunisia | Mussels | Detected | Not specified (among most abundant) | ifremer.fr |
| Persian Gulf | Water | Detected | Part of total Σ6PAEs (7.23-23.7 μg/L) | plos.org |
DIBP is expected to adsorb to suspended solids and sediment in water bodies based on its log Koc. nih.gov
Terrestrial Environments (Soil, Agricultural Plastics)
DIBP is also found in terrestrial environments, particularly in soils. Agricultural practices involving the use of plastic films, such as mulching, have been identified as a source of phthalates, including DIBP, in agricultural soils. helsinki.fifrontiersin.orgresearchgate.net Studies have shown significantly higher concentrations of dibutyl phthalate (B1215562) (DBP) in soils mulched with polyethylene (B3416737) (PE) and oxo-degradable plastic films compared to control soils. helsinki.fi While these studies primarily focus on DBP, they indicate that agricultural plastics contribute to phthalate contamination in soil, and DIBP is a common component in these plastics. frontiersin.orgnih.gov Landfills are also sources of phthalates, including DIBP, to the environment through leachate. researchgate.netbohrium.com
Data on DBP concentrations in agricultural soils (as an indicator of phthalate presence from plastics):
| Plastic Type Used | DBP Concentration Range (approximate) | Unit | Source |
| Control (no mulch) | Below LOQ (1.5) to 32 | μg/kg or ng/g | helsinki.fifrontiersin.org |
| PE Mulch | Up to 135 or 143 | μg/kg or ng/g | helsinki.fifrontiersin.org |
| OXO-PE Mulch | Up to 135 | μg/kg | helsinki.fi |
Note: Data for DIBP specifically in agricultural soils from these studies were not consistently provided, but its presence in agricultural plastics suggests its contribution to soil contamination.
Atmospheric Presence (Air, Particulate Matter)
DIBP can be present in the atmosphere in both the vapor phase and adsorbed onto particulate matter. canada.ca Its presence in air can be influenced by factors such as temperature and proximity to emission sources. mdpi.com Studies have investigated the presence of phthalates in atmospheric particles. For example, research around a large shallow natural lake in China identified DEHP, DIBP, and DBP as the main phthalate congeners in atmospheric particles. pku.edu.cn The concentration of indoor phthalates can be significantly higher than outdoor levels and is temperature-dependent, with higher temperatures leading to increased leaching into the air. mdpi.com
Data on phthalate concentrations in atmospheric particles (including DIBP):
| Location | Matrix | Dominant Phthalates | Concentration Range (Σ13PAEs in particles) | Unit | Source |
| Lake Chaohu, China | Atmospheric Particles | DEHP, DIBP, DBP | 2740 - 15331 | pg/m³ | pku.edu.cn |
The association between phthalates and particulate depositional fluxes suggests that PAEs are primarily associated with particles in the atmosphere. researchgate.net
Environmental Fate and Transport Mechanisms
The environmental fate and transport of DIBP are influenced by its physicochemical properties, such as its low water solubility and relatively high octanol-water partition coefficient (log Pow of 4.11), which favor its adsorption to organic carbon in soil and sediment. nih.govilo.orgnih.govmdpi.com
Leaching and Migration from Polymeric Matrices
DIBP is used as a plasticizer in various polymeric materials, including PVC, adhesives, lacquers, inks, hydraulic fluids, and lubricants. atamankimya.com Due to its non-chemical bonding within the polymer matrix, DIBP can leach and migrate from these materials into the surrounding environment. researchgate.netmdpi.compku.edu.cn The migration process is influenced by factors such as temperature, contact time, and the composition of the material. researchgate.netmdpi.comacs.orgresearchgate.net Higher temperatures can significantly enhance the leaching process. acs.orgresearchgate.net Studies on the migration of DBP (a similar phthalate) from PVC films have shown that it can slowly leach into the environment, with the rate influenced by the bulk concentration of DBP in the film. acs.orgresearchgate.net Agricultural plastics are a confirmed source of phthalate leaching into soils. helsinki.fifrontiersin.orgnih.gov
Transport in Water and Air
In water, DIBP is expected to adsorb to suspended solids and sediment, which can facilitate its transport. nih.gov Volatilization from water surfaces is also considered an important fate process based on its estimated Henry's Law constant. epa.govnih.gov However, diffusion from water to sediment may be more significant than diffusion from water to air for some phthalates. iwaponline.com
In the atmosphere, DIBP can exist in both the gas and particulate phases. canada.ca While volatilization from surfaces contributes to its atmospheric presence, DIBP is expected to undergo relatively rapid degradation in the atmosphere through processes like indirect photochemical degradation, with an estimated half-life of 27.6 hours. epa.gov Adsorption to particulate matter can also influence its atmospheric transport and deposition. epa.govepa.gov Long-range transport facilitated by particulate matter is not expected to be significant due to its relatively rapid degradation rates. epa.govepa.gov Atmospheric deposition, including wet and dry deposition, can contribute to the presence of DIBP in soil and water. epa.govcanada.ca
Bioaccumulation in Aquatic and Terrestrial Organisms
DIBP has demonstrated the potential for bioaccumulation in organisms across different environmental compartments wikipedia.orgnih.gov. Studies indicate that phthalates, including DIBP, can build up in aquatic organisms, particularly as they move up the food chain or are exposed to polluted water wikipedia.org. The degree of bioaccumulation can vary significantly between species and is influenced by factors such as the type and nature of the plasticizer, experimental design, diet, life history, and the specific tissues examined nih.gov.
Bioconcentration factors (BCFs) for plasticizers can differ widely among species nih.gov. While the scientific rationale for bioaccumulation criteria is often based on persistent organochlorines, the bioaccumulation behavior of phthalate esters like DIBP may not be directly comparable sfu.ca. However, an estimated BCF of 240 for DIBP suggests a high potential for bioconcentration in aquatic organisms, assuming the compound is not metabolized by the organism nih.gov.
Research on zebrafish, for instance, highlights that environmental exposure to phthalates like DBP and DIBP can have significant consequences for fish offspring, as these compounds can accumulate in aquatic organisms wikipedia.org. DIBP has been found in marine compartments such as sediment, seagrass, and mussels, indicating its presence and potential for bioaccumulation in marine food webs ifremer.fr. In mussels (M. galloprovincialis), DIBP was found to be the highest detected PAE compound ifremer.fr.
Persistence in Different Environmental Media
The persistence of DIBP in the environment varies depending on the specific environmental medium and prevailing conditions wikipedia.orgumweltprobenbank.deuni.lu. DIBP is generally not expected to be persistent in the environment, as it is anticipated to degrade relatively rapidly under most conditions umweltprobenbank.deepa.gov.
In the atmosphere, DIBP is unlikely to persist for extended periods as it is expected to undergo photolytic degradation through reactions with atmospheric hydroxyl radicals, with estimated half-lives around 27.6 hours epa.gov.
In water, DIBP is predicted to hydrolyze slowly at ambient temperatures epa.gov. However, it is not expected to persist significantly in aquatic media due to rapid aerobic biodegradation nih.govepa.gov. Complete biodegradation of DIBP was observed in die-away tests using water from an urban river and polluted seawater within 6 days, suggesting biodegradation is an important fate process in water nih.gov. Volatilization from water surfaces is also considered an important fate process, with estimated volatilization half-lives of 22 and 165 days for a model river and model lake, respectively nih.gov.
DIBP has the potential to remain for longer periods in soil and sediments epa.gov. Based on a log Koc value of 3.14, DIBP is expected to have low mobility in soil nih.gov. However, its water solubility (6.2 mg/L) allows for potential partitioning to groundwater environments, although limited persistence is expected under aerobic conditions due to biodegradation epa.gov. Delayed biodegradation may occur in low-oxygen or anoxic environments epa.gov.
DIBP can undergo various environmental reactions, including hydrolysis by enzymes, bacteria, and other microorganisms to form phthalic acid and isobutyl alcohol, leading to breakdown in soil and water wikipedia.orgatamankimya.com. Photodegradation by sunlight can also occur, forming degradation products such as phthalic acid and isobutyraldehyde (B47883) wikipedia.orgatamankimya.com. Biodegradation by microorganisms in soil and water can transform DIBP into compounds like phthalic acid and isobutyl alcohol derivatives wikipedia.orgatamankimya.com.
Sources of Environmental Contamination
The widespread presence of DIBP in the environment stems from various sources, primarily linked to its production, use, and disposal romj.orgumweltprobenbank.deifremer.fratamankimya.comwikidata.org.
Industrial and Urban Discharges
Industrial and urban activities are significant contributors to DIBP contamination in the environment nih.govifremer.frresearchgate.net. Release of DIBP can occur during its manufacturing process and from industries that use it in production, such as the chemical and plastics industries atamankimya.comdcceew.gov.au. These emissions can enter the environment through various waste streams, including industrial effluents and urban sewage nih.govifremer.frresearchgate.net. Wastewater with high concentrations of phthalates like DEHP requires restrictive treatment before discharge into sewage networks iwaponline.com. Industrial emissions can lead to elevated concentrations in the atmosphere around the source dcceew.gov.au. Urban and industrial pollution sources contribute to the presence of phthalates in coastal environments ifremer.fr.
Agricultural Practices (Plastic Films, Fertilizers, Wastewater Irrigation)
Agricultural practices represent another significant pathway for DIBP entry into the environment, particularly into soils atamankimya.comdcceew.gov.auresearchgate.netresearchgate.netmdpi.com. Phthalates, including DIBP, can reach agricultural soils through the application of agricultural plastic films, irrigation water, sewage sludge, biosolids, and fertilizers researchgate.netresearchgate.netmdpi.comrsc.org.
Plastic mulch films, commonly used in agriculture, often contain phthalates as plasticizers researchgate.netmdpi.com. Over time, these phthalates can leach from the films into the soil due to environmental factors like UV radiation and microbial activity researchgate.netmdpi.com. The intensive use of plastic mulch can lead to the accumulation of phthalate concentrations in soils, especially if the plastic waste is not properly managed mdpi.com.
Wastewater irrigation and the application of sewage sludge or biosolids to agricultural land can also introduce phthalates into the soil epa.govresearchgate.netresearchgate.netmdpi.comrsc.org. Phthalate compounds can also be present in agricultural chemicals like pesticides and fertilizers or their packaging researchgate.net.
Consumer Product Release
The use and disposal of consumer products containing DIBP are a diffuse but significant source of environmental contamination fishersci.caepa.gov. DIBP is used as a plasticizer in a wide range of consumer products to enhance flexibility and durability wikipedia.orgatamankimya.comnih.gov. These products include flooring, paints, adhesives, lacquers, printing inks, and synthetic leather umweltprobenbank.deatamankimya.com. DIBP can also be found in food packaging, medical devices, and toys atamankimya.com.
Due to the lack of covalent bonding, DIBP can be slowly released from these plastic materials into the environment through leaching or volatilization romj.orgumweltprobenbank.de. Consumers may be exposed to trace amounts through inhalation of vapors, ingestion of food and drinking water, or dermal contact with products containing DIBP nih.govlanxess.com. This continuous release from a multitude of products contributes to the ubiquitous presence of DIBP in air, dust, water, and soil wikipedia.orgresearchgate.netms-editions.cllanxess.comnih.gov.
Toxicological Research of Diisobutyl Phthalate
In Vivo Animal Toxicology Studies
In vivo studies utilizing nonhuman mammalian animals, primarily rats and mice, have been instrumental in identifying and characterizing the toxicological outcomes following exposure to DIBP or its primary metabolite, monoisobutyl phthalate (B1215562) (MIBP). Nineteen toxicological studies in rats or mice met inclusion criteria in a systematic review, providing robust evidence for certain hazards nih.govnih.govepa.gov.
Male Reproductive System Effects
There is robust evidence indicating that DIBP causes male reproductive toxicity in animal models nih.govnih.govepa.govresearchgate.net. Studies involving exposure during gestation have demonstrated significant adverse effects on the developing male reproductive system nih.govnih.govepa.gov. Evidence also suggests male reproductive effects following peripubertal or young adult exposure, although the confidence in these findings may be reduced due to concerns regarding bias and sensitivity in the available studies nih.govnih.govepa.govresearchgate.net.
Exposure to DIBP during gestation has been consistently linked to decreased testosterone (B1683101) levels in male rats and mice nih.govnih.govepa.govindustrialchemicals.gov.auepa.govnih.gov. Studies have observed a dose-related decrease in testicular androgen levels or production, with reductions reported to be as high as 96% compared to control groups in some studies that evaluated this endpoint epa.govepa.gov. Several studies also provide supporting mechanistic evidence by demonstrating decreased testicular expression of genes and proteins involved in the steroidogenesis pathway epa.govepa.gov.
Some research findings related to decreased testosterone production include:
A dose-related decrease in testicular androgen levels or production observed in all evaluated rat and mouse studies epa.govepa.gov.
Decreased testicular testosterone production ex vivo and reduced testosterone levels in testes and plasma of male fetuses at term following oral exposure to DIBP during gestation in rats industrialchemicals.gov.au.
Reductions in testicular testosterone production and testicular testosterone content observed in male offspring rats exposed to DIBP during gestation nih.gov.
Adverse effects on sperm and testicular histology are prominent findings in animal studies of DIBP exposure nih.govnih.govepa.gov. These effects include pathological changes in the testes and impacts on sperm parameters nih.govepa.gov.
Observed effects on sperm and testicular histology include:
Increased incidence of pathological lesions of the testis in rats and mice epa.gov.
Epididymal oligo- or azoospermia in rats epa.gov.
Decreased sperm concentration and motility in mice epa.gov.
Pathological changes in the testes, including clustering of small Leydig cells and vacuolisation of Sertoli cells, in male fetuses at term industrialchemicals.gov.au.
Histopathological effects such as Leydig cell hyperplasia, Sertoli cell vacuolisation, central location of gonocytes, and presence of multinuclear gonocytes observed in testes of DIBP-exposed animals nih.gov.
Seminiferous tubule degeneration observed in adult testes following in utero exposure to DIBP nih.gov.
Irreversible damage observed in the testicular tissues of DIBP-exposed rats, including degeneration/atrophic tubules, tubules containing degenerated germ cells, and tubules devoid of germ cells researchgate.net.
Disrupted and decreased spermatogenic cell population and complete spermatogenic arrest observed in DIBP treatment groups dergipark.org.tr.
Apoptotic and necrotic germinal cells observed in experimental groups dergipark.org.tr.
Thickening and dilatation in basal lamina of seminiferous tubules, and oedema and shrinkage in interstitial connective tissue observed in DIBP treatment groups dergipark.org.tr.
Data on morphometrical changes in testicular tissue from a study investigating the effects of DIBP on rat testicular tissue included significant dose-related changes in seminiferous tubule diameter, tubular lumen diameter, spermatogenic cell line height, and basal lamina thickness between control and administration groups researchgate.net.
Exposure to DIBP during gestation has been shown to induce a phenotype consistent with "phthalate syndrome" in male rats nih.govnih.govepa.gov. This syndrome is characterized by a suite of developmental abnormalities in the male reproductive tract.
Components of the phthalate syndrome phenotype observed in DIBP-exposed male rats include:
Underdevelopment of male reproductive organs nih.gov.
Decreased anogenital distance (AGD) nih.govindustrialchemicals.gov.auepa.govnih.gov.
Female-like nipple retention nih.govepa.govnih.gov.
Cryptorchidism (undescended testes) nih.govindustrialchemicals.gov.auepa.govnih.govnih.gov.
Hypospadias epa.govnih.govnih.gov.
Exposed os penis epa.gov.
Germ cell toxicity nih.gov.
A dose-related increase in effects consistent with decreased testosterone and Insulin-like 3 (INSL-3) was observed in rat studies, including increased time to puberty, decreased AGD, nipple retention, cryptorchidism, hypospadias, exposed os penis, and cleft prepuce epa.gov.
Research suggests that DIBP can exert male reproductive effects through both androgen-dependent and androgen-independent mechanisms nih.govnih.govepa.govresearchgate.net. Androgen-dependent effects are often linked to the disruption of androgen synthesis or signaling, which are crucial for male sexual development frontiersin.org.
Supporting mechanistic evidence for androgen-dependent effects includes decreased testicular steroidogenesis and reduced INSL-3 epa.govepa.gov. These hormonal disruptions are causally linked to underdevelopment of male reproductive organs and impaired testicular descent nih.gov.
Evidence also points to androgen-independent mechanisms, such as the disruption of seminiferous cord formation, Sertoli cells, and germ cell development via modes of action that are independent of effects on androgen production nih.gov. Studies have shown that DIBP directly affects cell division in spermatogenic cells, leading to a disrupted spermatogenic cell population dergipark.org.tr.
Phthalate Syndrome Phenotype
Developmental Toxicity
In addition to male reproductive effects, there is robust evidence that DIBP causes developmental toxicity in animal studies nih.govnih.govepa.govresearchgate.net. Exposure during gestation can lead to adverse outcomes affecting fetal survival and growth, as well as inducing structural abnormalities industrialchemicals.gov.aunih.govresearchgate.net.
Key findings regarding the developmental toxicity of DIBP include:
Increased post-implantation loss nih.govnih.govepa.govresearchgate.net.
Decreased pre- and postnatal growth nih.govnih.govepa.govresearchgate.net.
Decreased fetal weight observed in a dose-related manner nih.gov.
Increased incidence of resorptions nih.govresearchgate.net.
Increased incidence of fetuses with visceral and skeletal malformations at higher doses nih.gov. Specific skeletal variations observed include fused sternebrae, retarded ossification of vertebrae, and supernumerary ribs nih.gov.
Increased incidence of undescended testes in male fetuses nih.govresearchgate.net.
Increased Post-Implantation Loss
Studies evaluating the developmental toxicity of DIBP have shown an increase in post-implantation loss. This effect has been observed in pregnant rats exposed to DIBP during gestation. nih.govresearchgate.net For instance, in one study, a significant increase in resorptions was noted at higher doses of DIBP administered to pregnant Sprague-Dawley rats on gestational days 6 through 20. researchgate.net The incidence of resorptions increased with dose, reaching 60% at the highest dose tested. researchgate.net
Decreased Pre- and Postnatal Growth
Exposure to DIBP has been associated with decreased growth in both the prenatal and postnatal periods in animal studies. nih.govnih.gov Research in rats has demonstrated a dose-related decrease in fetal weight following maternal exposure to DIBP during gestation. researchgate.net This reduction in fetal weight was statistically significant at certain dose levels compared to control groups. researchgate.net Decreased pup weight has also been observed in postnatal development. cpsc.gov
Data illustrating the effect on fetal weight can be summarized as follows:
| Dose (mg/kg/day) | Fetal Weight | Significance |
| Control | Baseline | - |
| 500 | Decreased | Significant researchgate.net |
| 750 | Decreased | Significant researchgate.net |
| 1000 | Decreased | Significant researchgate.net |
Female Reproductive System Effects
While considerable toxicity data exist regarding the effects of phthalates on male reproduction, some studies suggest that certain phthalates, including DIBP, may also impact the female reproductive system. nih.govnih.govresearchgate.net Evidence for female reproductive toxicity from DIBP exposure has been described as slight in some systematic reviews. nih.govnih.gov Research on the effects of phthalates on female reproduction is an area of ongoing investigation, with some studies exploring associations with outcomes such as fertility and pregnancy outcomes. researchgate.nettandfonline.com
Liver and Kidney Effects
Studies have investigated the potential of DIBP to cause effects on the liver and kidneys. Some evidence suggests a slight effect of DIBP on the liver in animal studies. nih.govnih.gov However, the evidence for effects on the kidney has been described as indeterminate. nih.govnih.gov In studies involving other phthalates like dibutyl phthalate (DBP), repeated oral exposure has been shown to affect the liver and kidney in laboratory animals at certain dose levels. dcceew.gov.augreenfacts.org
Cardiovascular System Effects
Recent research has explored the potential link between DIBP exposure and effects on the cardiovascular system, particularly in the context of metabolic conditions such as obesity. researchgate.netnih.gov Studies in obese mice models have investigated the cardiovascular risk associated with DIBP exposure. researchgate.netnih.gov
Influence on Gut Microbiota and Arachidonic Acid Metabolism
Investigations into the cardiovascular effects of DIBP have included examining its influence on the gut microbiota and arachidonic acid metabolism. researchgate.netnih.gov Research in obese mice models suggests that DIBP exposure can lead to modifications in microbial composition. researchgate.netnih.gov Furthermore, changes in arachidonic acid metabolism caused by DIBP have been linked to unfavorable cardiovascular events in these models. researchgate.netnih.gov This suggests a potential interplay between DIBP, the gut microbiota, and lipid metabolism pathways like the arachidonic acid pathway in influencing cardiovascular health. researchgate.netnih.gov
Endocrine Disruption Mechanisms
DIBP is recognized for its potential to act as an endocrine disruptor. nih.govresearchgate.net Phthalates, including DIBP, can interfere with hormonal systems by interacting with nuclear receptors, hormonal receptors, and signaling pathways, thereby modulating gene expression related to reproduction. frontiersin.org This disruption can affect the hypothalamic-pituitary-gonadal (HPG) axis, impacting fertility. frontiersin.org Specifically, phthalates can alter levels of gonadotropin-releasing hormone (GnRH) and interfere with the ratio of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) by interacting with their receptors, consequently disrupting the activity of steroidogenic enzymes and steroid hormones. frontiersin.org DIBP has been shown to cause severe adverse effects on male rat reproductive development with a pattern similar to that of DBP, which is known to disrupt androgen-dependent sexual differentiation. nih.gov These effects are consistent with a disruption of androgen action. epa.gov
Interference with Hormonal Systems
Diisobutyl phthalate is recognized for its potential to interfere with hormonal systems. europa.eu Alongside other phthalates like DEHP, DBP, and BBP, DIBP may damage fertility and interfere with the hormonal system, particularly affecting the sexual development of boys. europa.eu Studies have shown that phthalates, including DIBP, can disrupt endocrine function in wildlife and humans, leading to alterations in the structure and function of the endocrine system. apecwater.com This interference can manifest through various mechanisms, including interactions with nuclear receptors, hormonal receptors, and signaling pathways. nih.gov
Adverse Outcome Pathways (AOPs) of Endocrine Disruption
The concept of Adverse Outcome Pathways (AOPs) provides a framework for organizing knowledge about the mechanisms of toxicity and linking a molecular initiating event (MIE) to an adverse outcome (AO) through a series of key events (KEs). fiocruz.brredalyc.org For endocrine disruption, AOPs can help to understand how chemicals like phthalates trigger a cascade of biological responses leading to adverse effects. fiocruz.br Phthalates, including DIBP, have been linked to AOPs related to hormonal alterations and reproductive problems. researchgate.net These AOPs can involve interference with pathways mediated by peroxisome proliferator-activated receptors (PPARs), estrogenic receptors, and glucocorticoid receptors. researchgate.net For instance, decreased androgen production, a known effect of some phthalates, is associated with decreased expression of steroidogenic proteins like StAR, CYP11A1, and CYP17, ultimately leading to adverse reproductive outcomes. researchgate.net
Impact on Adrenal Steroidogenesis
Research, primarily on the analogous phthalate DBP and its metabolite MBP, provides insights into how phthalates can impact steroidogenesis in adrenal cells. Studies using human adrenocortical H295R cells have shown that DBP and MBP can significantly decrease the levels of various steroid hormones, including testosterone, androstenedione, corticosterone, and progesterone, particularly under stimulated steroidogenesis conditions. nih.govresearchgate.netnih.gov Mechanistic studies indicate that DBP can induce a dose-dependent decrease in key steroidogenic proteins like CYP11A1 and HSD3β2. nih.govresearchgate.net While studies specifically on DIBP's direct impact on adrenal steroidogenesis in human cells are less prevalent in the provided results, the shared structural characteristics and endocrine-disrupting properties of phthalates suggest a potential for similar interference.
Thyroid Hormone Axis Disruption
This compound, along with other phthalates, has been implicated in the disruption of the thyroid hormone axis. nih.govscirp.orgnih.gov Studies, including those on zebrafish, have investigated the effects of DIBP on thyroid hormone levels and the expression of genes related to the hypothalamic-pituitary-thyroid (HPT) axis. nih.gov Exposure to DIBP has been shown to potentially increase thyroid hormone levels and significantly increase the transcription of genes specific to the thyroid gland, such as thyroglobulin (tg), thyronine deiodinase (dio2), and transthyretin (ttr), indicating an adverse effect on the HPT axis. nih.gov This disruption can occur through various mechanisms, including interference with thyroid hormone synthesis, transport, and metabolism. researchgate.net
Cellular and Molecular Mechanisms of Toxicity
The toxic effects of this compound at the organismal level are underpinned by cellular and molecular mechanisms. These involve alterations in gene expression and interactions with hormone receptors.
Gene Expression Alterations (e.g., HPT axis related genes)
Exposure to DIBP and other phthalates can lead to alterations in the expression of genes involved in endocrine pathways, particularly those related to the HPT axis. Research in zebrafish exposed to DIBP demonstrated increased transcription of genes like thyroglobulin (tg), thyronine deiodinase (dio2), and transthyretin (ttr), all of which play crucial roles in thyroid hormone synthesis and transport. nih.gov Similar findings have been observed with other phthalates like DEHP, which altered the expression of critical genes related to the HPT axis in zebrafish and rats. mdpi.comspandidos-publications.commdpi.comfrontiersin.org These gene expression changes can disrupt the delicate balance of hormone production and regulation.
Molecular Docking Studies with Receptors (e.g., Thyroid Hormone Receptors)
Molecular docking studies provide insights into the potential interactions of DIBP with hormone receptors at a molecular level. Studies comparing DBP and DIBP have shown that both can have similar docking energies with thyroid hormone receptors, suggesting a potential for interaction. nih.gov While specific detailed molecular docking studies focusing solely on DIBP's interaction with various receptors were not extensively detailed in the provided search results, the general understanding of phthalates' endocrine-disrupting mechanisms involves their ability to bind to and interfere with the function of nuclear receptors, including thyroid hormone receptors. researchgate.netmdpi.com This interaction can lead to antagonistic or agonistic effects, thereby disrupting normal hormonal signaling. scirp.orgresearchgate.net
Epigenetic Modifications (DNA Methylation, Histone Modifications)
Research indicates that phthalates, including DIBP, can induce epigenetic modifications, which are heritable changes in gene expression that occur without alterations to the underlying DNA sequence. mdpi.comnih.gov These modifications primarily include DNA methylation and histone modifications. mdpi.comfrontiersin.orgfrontiersin.org
DNA methylation involves the addition of a methyl group to DNA, often at CpG islands near gene promoter regions, which can lead to changes in gene expression (hypermethylation or hypomethylation). mdpi.com Studies on phthalates, such as the primary active metabolite of DBP, monobutyl phthalate (MBP), have shown that exposure can cause abnormal epigenetic modifications, including significant increases in the fluorescence intensity of 5-methylcytosine (B146107) (5mC), a marker of DNA methylation. nih.gov This has been associated with decreased mRNA expression of DNA methylation-related genes like Dnmt1 and Dnmt3a. nih.gov
Histone modifications involve covalent posttranslational modifications to histone proteins, such as acetylation and methylation, which can regulate chromatin structure and transcription. mdpi.comfrontiersin.org Research on MBP has demonstrated that exposure can significantly decrease the protein expression of H3K36me3 and SETD2, which are involved in SET-domain-containing 2 (SETD2)-mediated H3K36me3 histone methylation. nih.gov
While much of the specific research on epigenetic modifications has focused on other phthalates or their metabolites, the understanding of phthalates as a class of endocrine disruptors suggests that DIBP, given its structural and toxicological similarities to DBP, may also exert effects through these epigenetic mechanisms. ulisboa.ptmdpi.comanses.fr These epigenetic changes induced by environmental toxicants like phthalates can potentially lead to alterations in gene expression that persist throughout life and may be transgenerational. mdpi.comnih.gov
PPAR Signaling Pathway Interactions
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in various metabolic processes, including lipid metabolism, glucose homeostasis, and adipogenesis. nih.govbiorxiv.orgoup.commdpi.com Phthalates, including DIBP, have been shown to interact with and activate PPAR isoforms, particularly PPARα and PPARγ. nih.govbiorxiv.orgoup.comnih.gov The metabolic conversion of phthalate diesters to their corresponding monoesters is often considered essential for achieving PPAR activation and associated toxicological effects. biorxiv.orgnih.gov
Studies have demonstrated that phthalate exposure can disrupt the expression of genes related to lipid metabolism and PPAR signaling pathways. biorxiv.orgresearchgate.net For instance, research on DBP has shown its ability to activate the PPARα signaling pathway, affecting the protein expression of genes involved in lipid metabolism, such as SREBP, FAS, and GPAT, and potentially leading to hyperlipidemia and abnormal liver function. researchgate.net Phthalates can also interfere with other nuclear signaling pathways by interacting with proteins or competing for cofactors. nih.gov
While specific detailed studies on DIBP's direct interaction and activation of PPARs were not extensively found in the provided search results, the known interactions of other phthalates, particularly DBP, with PPAR pathways suggest a plausible mechanism for DIBP's toxicological effects, especially considering their structural and toxicological similarities. ulisboa.ptanses.fr The disruption of PPAR signaling by phthalates can contribute to metabolic disorders and affect reproductive health. nih.govbiorxiv.orgoup.comnih.gov
Comparisons with Other Phthalates and Alternatives in Toxicological Profiles
DIBP shares structural and toxicological similarities with other phthalates, particularly dibutyl phthalate (DBP). ulisboa.ptnih.govanses.fr Due to these similarities, DIBP has been used as a substitute for DBP in many applications. umweltprobenbank.deindustrialchemicals.gov.au Toxicological assessments often consider the similarities between DIBP and DBP, and read-across approaches have been used to infer the potential effects of DIBP based on the more extensive data available for DBP. anses.fr
Both DIBP and DBP are classified as substances of very high concern due to reproductive toxicity and endocrine disrupting properties. healthvermont.gov Animal studies have indicated that DIBP, similar to other phthalates, can harm development and the reproductive system. healthvermont.gov Specifically, DIBP exposure has been linked to decreased testicular testosterone content in rats and mice. industrialchemicals.gov.au The U.S. Chronic Hazard Advisory Panel determined that DIBP contributes to a cumulative antiandrogenic effect with other phthalates, leading to its ban in children's toys and child care items above certain levels. healthvermont.gov
While DIBP and DBP exhibit similar modes of action and adverse effects, some studies suggest that DIBP may have, in some cases, more pronounced adverse effects than DBP, particularly in the male gender. ulisboa.pt However, other assessments consider the differences in toxicity between DIBP and DBP to be minor. anses.fr
When comparing phthalates like DIBP and DBP with alternative plasticizers, the toxicological profiles vary. Some alternatives, such as tributyl O-acetylcitrate (ATBC) and trihexyl O-acetylcitrate (ATHC), have shown lower cytotoxicity compared to phthalates like DBP and di(2-ethylhexyl) phthalate (DEHP) in certain in vitro studies. sci-hub.se However, another alternative, triethyl 2-acetylcitrate (ATEC), showed similar levels of cytotoxicity to some phthalates. sci-hub.se Research comparing the toxicological endpoints and associated risks of banned phthalates and commonly used alternatives has found that data are often lacking for many alternatives, making it difficult to avoid "regrettable substitutions." chemanager-online.com Furthermore, some evaluations suggest that the toxicological properties of alternatives may not be significantly better than the phthalates they are replacing. chemanager-online.com
The following table summarizes some comparative toxicological findings:
| Compound | Structural Similarity to DIBP | Reproductive Toxicity | Endocrine Disruption | PPAR Interaction | Epigenetic Effects | Cytotoxicity (in vitro) |
| DIBP | N/A | Yes industrialchemicals.gov.auhealthvermont.gov | Yes healthvermont.gov | Plausible ulisboa.ptanses.fr | Plausible ulisboa.ptanses.fr | Not extensively reported |
| DBP | High ulisboa.ptnih.govanses.fr | Yes healthvermont.gov | Yes healthvermont.gov | Yes oup.comnih.govresearchgate.net | Yes (via metabolite MBP) nih.gov | Yes sci-hub.se |
| DEHP | Moderate | Yes nih.gov | Yes mdpi.comsci-hub.se | Yes mdpi.comnih.gov | Yes mdpi.comnih.gov | Yes sci-hub.se |
| ATBC | Alternative | Not extensively reported | Not extensively reported | Not extensively reported | Not extensively reported | Lower than some phthalates sci-hub.se |
| ATEC | Alternative | Not extensively reported | Not extensively reported | Not extensively reported | Not extensively reported | Similar to some phthalates sci-hub.se |
| ATHC | Alternative | Not extensively reported | Not extensively reported | Not extensively reported | Not extensively reported | Lower than some phthalates sci-hub.se |
The ongoing research aims to better understand the specific toxicological profiles of DIBP and its alternatives to inform risk assessments and regulatory decisions. anses.frchemanager-online.com
Human Exposure and Biomonitoring of Diisobutyl Phthalate
Exposure Pathways and Sources for Human Populations
The general population may be exposed to DIBP through several routes in their daily lives. researchgate.netcpsc.gov These pathways are influenced by the presence of DIBP in various environmental media and consumer products. romj.orgcpsc.gov
Inhalation (Air, Dust, PM2.5)
Inhalation is another important pathway for DIBP exposure, particularly from indoor environments. mdpi.comtandfonline.commdpi.com DIBP is a semi-volatile organic compound and can be present in both the gas phase and adsorbed onto airborne particles, including PM2.5. mdpi.comaaqr.org Indoor air concentrations of phthalates are often higher than outdoor levels. mdpi.com DIBP can be released into indoor air and dust from products containing it, such as building materials (e.g., flooring), furniture, and consumer goods. tandfonline.commdpi.com Studies have shown positive correlations between air measurements of DIBP and urinary concentrations of its metabolite, MIBP. nih.gov
Research findings highlight the presence of DIBP in PM2.5 particles in urban areas. For instance, a study in Shanghai found DIBP among the most abundant phthalates in ambient PM2.5 samples, with concentrations ranging up to 1840 ng m⁻³. aaqr.org Another study in Tianjin, China, estimated the daily intake of DIBP through air inhalation, noting that indoor air exposure had a greater contribution to the estimated daily intake of DIBP compared to some other phthalates. nih.gov
Dermal Exposure
Dermal contact is a potential route of exposure to DIBP, as it can be absorbed through the skin from direct contact with products containing this plasticizer. nih.govnih.govresearchgate.net DIBP is present in various consumer products, including cosmetics and personal care products, adhesives, and other household items, which can lead to dermal exposure during their use. nih.govresearchgate.netindustrialchemicals.gov.au While studies on dermal absorption of DIBP in humans are limited, data from animal studies suggest that dermal absorption can occur. industrialchemicals.gov.aueuropa.eu For risk characterization, a conservative estimate of 50% uptake of DIBP by human skin has been assumed based on available information and comparisons with related substances. europa.eu
Transfer via Breast Milk and Placental Barrier
Evidence suggests that DIBP and its metabolites can be transferred from mothers to infants through breast milk and across the placental barrier during pregnancy. nih.govresearchgate.net This indicates potential exposure during critical windows of development. nih.govresearchgate.net While the extent and implications of this transfer are areas of ongoing research, the presence of DIBP and its metabolites in breast milk and their potential to cross the placenta have been noted in biomonitoring studies. nih.govresearchgate.net
Biomonitoring Methodologies for DIBP and Metabolites
Biomonitoring plays a crucial role in assessing human exposure to DIBP by measuring the presence of the compound or its metabolites in biological samples. nih.gov Urine is the most commonly used matrix for biomonitoring phthalate (B1215562) exposure due to the relatively rapid metabolism and excretion of these compounds. nih.gov
Measurement in Urine (Monoisobutyl Phthalate - MIBP)
Following absorption, DIBP is rapidly metabolized in the body. The primary metabolite of DIBP is monoisobutyl phthalate (MIBP). nih.govindustrialchemicals.gov.au MIBP is the main biomarker used to assess DIBP exposure in humans. cdc.gov It is primarily excreted in urine, making urinary concentration of MIBP a valuable indicator of recent DIBP exposure. nih.govindustrialchemicals.gov.auresearchgate.net
Analytical methods, such as high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS), are employed to measure MIBP concentrations in urine samples. medrxiv.orgnih.govuzh.ch These methods allow for the sensitive and specific detection of MIBP. nih.gov
Biomonitoring studies measuring urinary MIBP concentrations have been conducted in various populations to estimate DIBP exposure levels. For example, the German Environmental Survey of Children and Adolescents (GerES V, 2014–2017) analyzed urine samples and found MIBP to be one of the most abundant phthalate metabolites detected. d-nb.info The geometric mean concentration of MIBP in urine in this study was reported as 26.1 μg/L. d-nb.info
Data from biomonitoring studies indicate that exposure levels can vary across different age groups and populations. nih.govd-nb.info For instance, in the GerES V study, geometric means of MIBP levels were consistently higher in younger children (3–5 years old) compared to older adolescents (14–17 years old). d-nb.info
Table 1: Geometric Mean Concentrations of Selected Phthalate Metabolites in Urine (GerES V, 2014–2017) d-nb.info
| Metabolite | Corresponding Phthalate | Geometric Mean Concentration (μg/L) |
| MIBP | Diisobutyl phthalate (DiBP) | 26.1 |
| MEP | Diethyl phthalate (DEP) | 25.8 |
| MnBP | Di-n-butyl phthalate (DnBP) | 20.9 |
| cx-MEPP | Di-(2-ethylhexyl) phthalate (DEHP) | 11.9 |
In addition to the primary metabolite MIBP, oxidized metabolites, such as 2OH-MiBP, are also produced and can serve as valuable biomarkers of DIBP exposure. cdc.govresearchgate.net Studies have shown that a notable percentage of the absorbed DIBP dose can be excreted as oxidized metabolites. researchgate.net
Challenges in Biomonitoring (e.g., Contamination)
Biomonitoring of phthalates, including DIBP, presents specific challenges, notably the potential for sample contamination. Phthalates are ubiquitous in the environment and are present in numerous products, including laboratory equipment and collection materials tandfonline.comepa.govnih.gov. This widespread presence means that samples collected for biomonitoring can easily become contaminated with external sources of phthalates, leading to falsely elevated measurements of exposure tandfonline.com.
While biomonitoring studies measuring phthalate metabolites in urine are generally less susceptible to contamination by the parent diesters compared to studies measuring the parent compounds, rigorous sample handling protocols are still crucial to minimize the risk of contamination from sources both inside and outside the analytical laboratory tandfonline.com. Despite these challenges, biomonitoring remains a valuable method for assessing internal exposure to phthalates and their metabolites tandfonline.commdpi.com.
Trends in Human Exposure and Public Health Implications
Biomonitoring studies have provided insights into the trends of human exposure to DIBP over time and across different populations.
Increased Detection Frequencies and Concentrations
Data from biomonitoring programs, such as the National Health and Nutrition Examination Survey (NHANES) in the United States, have indicated an increasing trend in DIBP exposure in recent years nih.govnih.gov. This trend may be partly attributed to DIBP being used as a substitute for other phthalates, such as dibutyl phthalate (DBP), whose use has been restricted nih.govumweltprobenbank.deuantwerpen.be.
Analysis of NHANES data showed that the detection frequency of monoisobutyl phthalate (MiBP), a primary metabolite of DIBP, in urine increased significantly in the U.S. general population. The detection frequency rose from 72% in 2001–2002 to 96% in 2009–2010 nih.govnih.gov. Over this same period, urinary concentrations of MiBP also increased nih.gov. In contrast, the concentrations of metabolites of some other phthalates, like DBP, decreased during this timeframe nih.gov. Studies have observed pronounced changes in urinary concentrations of phthalate metabolites, with DiBP and DiNP metabolite concentrations increasing by over 100% between 2001 and 2010 nih.gov.
The widespread detection of phthalate metabolites, coupled with their relatively short half-lives, suggests that human exposure to phthalates, including DIBP, is widespread and relatively continuous epa.gov.
Vulnerable Subpopulations (Children, Pregnant Women, Occupationally Exposed)
Certain subpopulations are considered particularly vulnerable to DIBP exposure due to potentially higher exposure levels or increased susceptibility during critical developmental stages. These groups include children, pregnant women, and occupationally exposed individuals fishersci.cawikipedia.orgacs.orgaphapublications.orgnih.goveuropa.eu.
Children may have higher exposures due to hand-to-mouth behavior, contact with contaminated dust, and the presence of phthalates in toys and childcare articles, although regulations have aimed to reduce phthalate content in these products epa.govsafecosmetics.orgcpsc.gov. Biomonitoring data has shown that for many phthalates, exposure levels in children are higher than those in adults nih.gov. Studies have specifically focused on monitoring phthalate metabolite concentrations in the urine of children epa.gov.
Pregnant women are considered vulnerable because phthalates can cross the placenta, leading to prenatal exposure of the fetus safecosmetics.orgatamankimya.comresearchgate.net. While updated information on DIBP exposures specifically in pregnant women may not always be readily available, women of reproductive age are often used as a surrogate population for assessing potential exposure risks during pregnancy fishersci.ca. Biomonitoring data on women of child-bearing age is collected to understand potential exposures during this critical period epa.gov.
Occupational exposure to DIBP can occur in various industries where it is used, such as in the production of plastics, adhesives, lacquers, and inks umweltprobenbank.dewikidata.org. Workers in these settings may experience higher exposure levels compared to the general population through inhalation or dermal contact nih.govmassbank.eu. While studies on occupational biomonitoring of phthalates exist, there has been highlighted a lack of recent studies specifically on newer phthalates like DIBP in some regions massbank.eu.
The ubiquitous nature of phthalates in consumer products and the environment contributes to the widespread exposure observed in the general population, with specific concerns for these vulnerable groups safecosmetics.orgcpsc.govatamankimya.com.
Table 1: Trends in Urinary Monoisobutyl Phthalate (MiBP) Detection Frequency in U.S. General Population (2001-2010)
| Time Period | Detection Frequency (%) |
| 2001–2002 | 72 |
| 2009–2010 | 96 |
Note: This table is based on data from the National Health and Nutrition Examination Survey (NHANES) as cited in the text nih.govnih.gov. In an interactive format, this table could allow users to sort by time period or detection frequency.
Table 2: Change in Urinary Metabolite Concentrations of Select Phthalates in U.S. Population (2001–2010)
| Phthalate Metabolite | Parent Compound | Percent Change (2001–2002 to 2009–2010) |
| Monoisobutyl phthalate (MiBP) | DiBP | +206% nih.gov |
| Mono(3-carboxypropyl) phthalate (MCPP) | DnOP | +25% nih.gov |
| Monocarboxyoctyl phthalate (MCOP) | DiNP | +149% nih.gov |
| Monocarboxynonyl phthalate (MCNP) | DiDP | +15% nih.gov |
| Monoethyl phthalate (MEP) | DEP | -42% nih.gov |
| Mono-n-butyl phthalate (MnBP) | DnBP | -17% nih.gov |
| Monobenzyl phthalate (MBzP) | BBzP | -32% nih.gov |
| ΣDEHP metabolites | DEHP | -37% nih.gov |
Note: This table summarizes percent change in LSGM concentrations as cited in the text nih.gov. In an interactive format, this table could allow users to sort by metabolite, parent compound, or percent change.
Risk Assessment and Regulatory Frameworks for Diisobutyl Phthalate
Chemical Risk Assessment Methodologies
Chemical risk assessment generally follows a four-step process: hazard identification, dose-response assessment, exposure assessment, and risk characterization. chemradar.comnih.govnih.gov This systematic approach helps to understand the potential adverse effects of a substance and the likelihood of those effects occurring under specific exposure conditions.
Hazard Identification and Characterization
Hazard identification involves determining the types of health or environmental effects a substance can cause. For DIBP, studies in animals have provided robust evidence of male reproductive toxicity. nih.gov Exposure to DIBP during gestation in male rats and mice has been linked to decreased testosterone (B1683101) levels and adverse effects on sperm and testicular histology, including "phthalate syndrome" effects in male rats. nih.gov Evidence also suggests potential for female reproductive and liver toxicity. nih.gov While historically less studied than some other phthalates, recent reviews characterize DIBP as a male reproductive toxicant. nih.gov DIBP is considered a low molecular weight phthalate (B1215562), and reproductive and developmental toxicity is often associated with phthalates having a C3 to C6 carbon backbone. cpsc.gov Animal studies have indicated that DIBP can induce changes in body weight, liver weight, and reproductive and developmental parameters such as testicular weight, spermatogenesis, fetal body weight, anogenital distance, testicular testosterone production, Sertoli cell vacuolization, testicular development, and external malformations in reproductive tissue. cpsc.gov Limited developmental toxicity data in rats show that oral exposure during gestation is associated with decreased fetal weight and increased incidence of undescended testes at lower doses, and complete litter loss at materno-toxic doses. industrialchemicals.gov.au
Dose-Response Assessment and Reference Values
Dose-response assessment characterizes the relationship between the dose of a substance and the incidence or severity of an adverse effect. This step is crucial for establishing reference values, such as the No-Observed-Adverse-Effect Level (NOAEL) or the Lowest-Observed-Adverse-Effect Level (LOAEL), and for benchmark dose (BMD) modeling. nih.govcpsc.gov
For DIBP, a LOAEL of 125 mg/kg body weight/day has been identified for effects on fertility and fetal development in rats following pre-natal and post-natal exposure. europa.eu A 4-month oral study in rats indicated a NOAEL of 70 mg/kg body weight/day based on body weight effects. europa.eu Benchmark dose modeling has also been used in the assessment of phthalates, including DIBP, based on endpoints like the reduction in fetal testicular testosterone concentration. nih.govnih.govepa.gov For instance, a benchmark dose lower limit (BMDL) of 47 mg/kg-d for DIBP has been estimated based on testosterone synthesis suppression in a mixture study. nih.gov
Toxicity Reference Values (TRVs) are toxicological indicators used to quantify risk and establish a link between exposure and adverse health effects. anses.fr TRVs are specific to the duration and route of exposure. anses.fr Due to similarities in reprotoxic effects between DIBP and dibutyl phthalate (DnBP), a read-across approach has been considered appropriate, and the TRV for DnBP (0.002 mg/kg/d) has been considered applicable to DIBP for reprotoxic effects. anses.fr
Exposure Assessment and Risk Characterization
Exposure assessment evaluates the magnitude, frequency, and duration of human or environmental contact with a substance. Risk characterization integrates hazard and exposure assessments to estimate the likelihood and magnitude of adverse effects occurring. nih.govmdpi.com
Human exposure to DIBP can occur through various pathways, including diet, inhalation, and dermal contact. umweltprobenbank.deindustrialchemicals.gov.aucpsc.gov Biomonitoring studies have shown widespread human exposure to phthalates, including DIBP metabolites, indicating a trend towards increased human exposure to DIBP as a replacement for DBP. nih.govresearchgate.net Exposure estimates can be derived from human biomonitoring data, such as urinary metabolite concentrations, or through exposure scenario-based modeling. chemradar.comacs.org Urinary concentrations of monoisobutyl phthalate (MIBP), a primary metabolite of DIBP, have been used as biomarkers of exposure. industrialchemicals.gov.aunih.gov
Risk characterization for DIBP involves comparing estimated exposure levels to derived health-based reference values. Methods such as the Hazard Index (HI) or Margin of Exposure (MOE) are used to assess risk. researchgate.netacs.orgcanada.ca A Hazard Quotient (HQ) can also be calculated as the ratio of the estimated exposure concentration to the Predicted No-Effect Concentration (PNEC) for environmental risk assessment. researchgate.net For example, an ecological risk assessment in China found medium risk for DIBP in certain surface water and sediment samples based on HQ values. nih.gov
For human health, risk characterization considers potentially exposed and susceptible subpopulations, such as women of reproductive age and male children, due to the concerns about male reproductive and developmental toxicity. chemradar.comepa.gov
Cumulative Risk Assessment of Phthalate Mixtures
Given the widespread human exposure to mixtures of phthalates, cumulative risk assessment (CRA) is considered essential to evaluate the combined risks, as risk estimates based on individual phthalate exposure may not be sufficiently protective. researchgate.netacs.org CRA analyzes the combined risks from multiple agents or stressors. canada.ca
Shared Toxicological Properties and Endpoints
Phthalates, including DIBP, share similar toxicological properties, particularly their effects as endocrine disruptors, affecting testosterone levels in fetal testes and causing adverse effects on male reproductive tract development, often referred to as "phthalate syndrome". chemradar.comnih.govnih.govepa.gov This shared mechanism of anti-androgenicity is a key basis for conducting cumulative risk assessments for phthalate mixtures. nih.govepa.gov Evidence supports the biological additivity of phthalate mixture exposures, especially concerning toxicity affecting common biological targets. researchgate.netacs.org While there are commonalities in the effects produced by phthalates and other antiandrogens, there can also be differences depending on whether the effects on dihydrotestosterone (B1667394) or testosterone are compromised. nih.gov
Sensitive endpoints for phthalate-induced reproductive and developmental toxicity, such as reduced fetal testicular testosterone and anogenital distance (AGD) shortening, are used as the basis for cumulative risk assessments. nih.govnih.govepa.gov
Relative Potency Factors (RPFs)
Relative Potency Factors (RPFs) are used in cumulative risk assessment to account for the differing potencies of chemicals that act through a common mode of action and produce a common effect. nih.govcanada.caresearchgate.net RPFs allow for the adjustment of doses of individual chemicals to an equivalent dose of a chosen index chemical within the assessment group, typically the most potent chemical or a representative compound. nih.govcanada.ca This approach assumes dose addition for the chemicals in the mixture. acs.orgcanada.ca
For phthalates, RPFs are often calculated based on shared endpoints related to anti-androgenicity, such as the reduction of fetal testosterone concentration. chemradar.comnih.govresearchgate.net Benchmark doses (BMDs) or BMD lower limits (BMDLs) derived from dose-response data for individual phthalates on these common endpoints are used to calculate RPFs. nih.govresearchgate.net For example, RPFs for several phthalates, including DIBP, have been calculated using BMDs related to a predefined benchmark response, such as a 5% reduction in testosterone concentration, often using dibutyl phthalate (DnBP) as the index chemical due to its high potency. chemradar.comnih.gov
National Biomonitoring Data Integration (e.g., NHANES)
National biomonitoring programs play a crucial role in assessing human exposure to environmental chemicals like DIBP. In the United States, the National Health and Nutrition Examination Survey (NHANES), conducted by the Centers for Disease Control and Prevention (CDC), is a key source of such data. NHANES collects biomonitoring data, including measurements of phthalate metabolites in urine samples from participants representative of the U.S. civilian non-institutionalized population. epa.gov
Biomonitoring data from NHANES has been utilized to characterize temporal changes in phthalate exposures, including those related to DIBP. nih.gov Studies have investigated trends in exposure to DIBP, sometimes indicating a trend towards increased human exposure, potentially as a replacement for other restricted phthalates like dibutyl phthalate (DBP). nih.govepa.govnih.gov The primary metabolite of DIBP, monoisobutyl phthalate (MIBP), has been measured in NHANES since 2001. epa.govnih.gov
The integration of NHANES biomonitoring data is vital for estimating daily intake doses of phthalates for participants and calculating hazard indices, which are used in risk assessment. nih.govcpsc.gov Regulatory bodies such as the U.S. Consumer Product Safety Commission (CPSC) and the Environmental Protection Agency (EPA) have incorporated NHANES data into their assessments of phthalates. epa.govcpsc.govepa.govepa.gov While epidemiological studies using biomonitoring data can provide valuable insights into potential health associations, the EPA has primarily used such studies qualitatively for dose-response assessment due to uncertainties in exposure characterization, such as identifying specific sources and timing of exposure. epa.gov
Biomonitoring data provides a measure of internal aggregate exposure from various sources and routes, thereby improving human health risk assessment for both the general population and workers by offering more accurate exposure data. hbm4eu.eu However, challenges exist in the widespread quantitative use of human biomonitoring data in risk assessment, including the need for more guidance values or biomonitoring equivalents and sufficient toxicokinetic information to interpret the data effectively. hbm4eu.eu
Regulatory Status and Policies (e.g., TSCA, EU Regulations)
Diisobutyl phthalate is subject to regulatory controls in several regions, notably within the European Union and the United States.
European Union Regulations (REACH)
Under the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation, DIBP is identified as a Substance of Very High Concern (SVHC) and is included in the Candidate List for authorization. europa.eucompliancegate.com It is also listed on Annex XIV (Authorisation List) and Annex XVII (Restriction List) of REACH. europa.eucompliancegate.com
Specifically, DIBP is restricted under Entry 51 of Annex XVII of REACH. This restriction was expanded to include DIBP alongside bis(2-ethylhexyl) phthalate (DEHP), dibutyl phthalate (DBP), and benzyl (B1604629) butyl phthalate (BBP). sgs.combdlaw.comtuvsud.com The regulation restricts the cumulative concentration of these four phthalates to no more than 0.1% by weight of the plasticized material in articles. compliancegate.comsgs.combdlaw.comtuvsud.commeasurlabs.com The scope of this restriction was broadened from applying only to toys and childcare articles to cover plasticized materials in a wider range of articles, with certain exemptions. sgs.combdlaw.comtuvsud.com The expanded restrictions, including DIBP, came into effect for articles from July 7, 2020. sgs.combdlaw.comtuvsud.com
Exemptions to the Annex XVII restriction for these four phthalates may include articles for industrial or agricultural use under certain conditions, motor vehicles and aircraft placed on the market before specific dates, articles for their maintenance, articles placed on the market before July 7, 2020, laboratory measuring devices, food contact materials already regulated under specific EU legislation, medical devices, and electrical and electronic equipment falling under the RoHS Directive. compliancegate.comsgs.comtuvsud.com
In the context of Food Contact Materials (FCM) under Regulation (EU) No 10/2011, a group limit of 0.6 mg/kg applies to the sum of DBP, BBP, DEHP, and DIBP, expressed as DEHP equivalents, although DIBP may be present as an impurity rather than an authorized additive. measurlabs.com
United States Regulations (TSCA and CPSIA)
In the United States, the Environmental Protection Agency (EPA) is conducting risk evaluations for several phthalates under the Toxic Substances Control Act (TSCA), including DIBP. chemradar.comepa.govepa.govacs.org DIBP is one of five phthalates currently undergoing these evaluations. chemradar.com The EPA's draft risk evaluation for DIBP is scheduled for public release in July 2025. chemradar.com These TSCA risk evaluations consider various conditions of use for the chemical. chemradar.com
Furthermore, under Section 108 of the Consumer Product Safety Improvement Act (CPSIA), the manufacture, sale, distribution, or importation of children's toys and childcare articles containing more than 0.1% (1000 ppm) of certain phthalates, including DIBP, in accessible plasticized components is prohibited. cpsc.gov The CPSC enforces this restriction and utilizes biomonitoring data in its assessments related to children's products. cpsc.gov
Risk assessment frameworks for DIBP also draw upon toxicological studies. Systematic reviews of animal toxicology studies have provided robust evidence indicating that DIBP causes male reproductive and developmental toxicity. epa.govnih.gov These findings inform regulatory decisions and the establishment of reference doses (RfDs) or similar "safe" levels by regulatory authorities like the EPA and the European Chemicals Agency (ECHA). nih.govcpsc.gov However, some research suggests that current RfDs based primarily on male reproductive toxicity may not be sufficiently protective of other potential health effects, highlighting the need for continued evaluation and integration of diverse data sources, including epidemiological findings. nih.govresearchgate.net
Regulatory Limits for DIBP and Select Phthalates
| Regulation/Framework | Scope of Restriction | Limit | Notes | Source(s) |
| EU REACH | Plasticized material in articles (Entry 51, Annex XVII) | ≤ 0.1% by weight (sum of DEHP, DBP, BBP, DIBP) | With certain exemptions; expanded scope from toys/childcare articles. Effective July 7, 2020. | compliancegate.comsgs.combdlaw.comtuvsud.commeasurlabs.com |
| EU REACH | Substances of Very High Concern (SVHC) Candidate List, Annex XIV (Authorisation List) | N/A (Identification for potential authorization/restriction) | DIBP is listed as an SVHC. | europa.eucompliancegate.com |
| EU FCM (Reg 10/2011) | Food Contact Materials | 0.6 mg/kg (group limit for sum of DBP, BBP, DEHP, DIBP as DEHP equiv.) | DIBP may be present as an impurity. | measurlabs.com |
| US CPSIA Sec 108 | Accessible plasticized components in children's toys and childcare articles | > 0.1% (1000 ppm) prohibited | Applies to DIBP and several other phthalates. | cpsc.gov |
| US TSCA | Risk Evaluation Process | N/A (Under evaluation) | DIBP is one of five phthalates undergoing TSCA risk evaluation by EPA. Draft evaluation due July 2025. | chemradar.comepa.govepa.govacs.org |
Remediation and Degradation of Diisobutyl Phthalate in the Environment
Biodegradation Processes
Biodegradation is a key natural process for the removal of Diisobutyl phthalate (B1215562) from the environment. Microorganisms, including both bacteria and fungi, play significant roles in breaking down this compound. nih.govmdpi.comrjraap.comredalyc.org
Microbial Degradation (Bacteria, Fungi)
Various bacterial genera have been identified as being capable of degrading phthalates, including Delftia, Enterobacter, Agrobacterium, Variovorax, Micrococcus, Gordonia, Methylobacillus, Rhizobium, Bacillus, and Rhodococcus. mdpi.com Fungi, such as Polyporus, Fusarium, and Pleurotus, have also been studied for their ability to degrade phthalates like DBP. mdpi.com Studies have shown that certain fungal isolates, such as Aspergillus flavus, can mineralize a high percentage of dibutyl phthalate (DBP), an isomer of DIBP, within a relatively short incubation period. mdpi.com The production of esterases by fungal strains is considered important for this degradation. mdpi.com White rot fungi, including Peniophora lycii, have demonstrated the ability to biodegrade various phthalate esters, including DBP and DIBP, although the degradation efficiency can vary depending on the specific phthalate. rjraap.comresearchgate.net
Aerobic and Anaerobic Composting
Composting is a promising method for the treatment of phthalates in contaminated soil and agricultural waste. nih.govnih.govresearchgate.net Both aerobic and anaerobic composting techniques can lead to the removal of phthalates. nih.gov Aerobic composting generally shows higher removal efficiency and requires shorter incubation times compared to anaerobic composting. nih.gov For instance, studies on DBP have shown significant removal rates during aerobic composting, with the thermophilic phase exhibiting a significantly higher biodegradation rate than other phases. nih.govnih.gov While research specifically on DIBP degradation during composting is less extensive in the provided results, studies on other phthalates like DBP and DEHP indicate that composting can be an effective detoxification process for organic contaminants. nih.govteagasc.ie The degradation of low molecular weight phthalates, including DIBP, has been observed during in-vessel composting processes, suggesting the involvement of biological degradation alongside other physical and chemical processes. teagasc.ie
Microbial Community Roles and Biodegradation Pathways
Microbial activity is critical in determining the efficiency and rate of phthalate biodegradation during processes like composting. nih.gov High-throughput sequencing has provided insights into the structure and dynamics of microbial communities during composting and their role in phthalate degradation. nih.govnih.gov During the biodegradation of phthalates, the richness and diversity of microbial communities can change significantly, with bacteria being key players due to their specific enzymes. nih.govnih.gov
The biodegradation of phthalates typically involves the conversion of alkyl chains into shorter chains and other non-toxic products through processes like de-esterification, beta-oxidation, and trans-esterification. nih.gov For DBP, proposed metabolic pathways involve hydrolysis and subsequent steps that can lead to the formation of intermediates such as monobutyl phthalate (MBP), phthalic acid (PA), and ultimately, integration into the tricarboxylic acid (TCA) cycle. nih.govnih.govjmb.or.krfrontiersin.org Specific bacterial strains, such as Stenotrophomonas acidaminiphila and Acinetobacter baumannii, have been shown to degrade DBP through pathways involving intermediates like O-phthalaldehyde, butyric acid, and benzoic acid derivatives. nih.govjmb.or.krmdpi.com Genomic analysis has identified key genes encoding esterases and hydrolases that initiate phthalate catabolism. frontiersin.org While detailed pathways specifically for DIBP were not extensively provided, the general mechanisms observed for other phthalates, particularly DBP due to its structural similarity, offer insights into potential DIBP degradation routes involving ester hydrolysis and further breakdown of the phthalate acid moiety.
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are considered efficient methods for the degradation of phthalates, offering alternatives or complements to biological treatment, particularly for recalcitrant compounds. iwaponline.com These processes involve the generation of highly reactive species, such as hydroxyl radicals, to break down pollutants. iwaponline.com
Electro-Fenton Processes
Electro-Fenton processes are a type of AOP that has shown potential for the degradation of Diisobutyl phthalate in aqueous solutions. researchgate.netx-mol.net This method typically involves the electrochemically driven generation of Fenton's reagent (Fe²⁺ and H₂O₂), which produces hydroxyl radicals capable of oxidizing organic pollutants. researchgate.netmdpi.comnih.gov Studies have demonstrated that electro-Fenton processes can effectively remove a high percentage of DiBP from water within a relatively short period under optimal conditions. researchgate.net Parameters such as pH, current, electrolyte concentration, and the amount of H₂O₂ addition can influence the degradation efficiency. researchgate.net The presence of other substances in the water, such as humic acid and calcium ions, can affect the degradation of DiBP by influencing the action of hydroxyl radicals. researchgate.net Electro-Fenton processes with a sacrificial anode have been explored as a promising technology for DiBP treatment. researchgate.netx-mol.net
Photocatalysis and Photolysis
Photocatalysis and photolysis are light-driven processes that can be used for the degradation of this compound. researchgate.netnih.govsciencesconf.org Photolysis involves the direct breakdown of the compound by light, while photocatalysis utilizes a photocatalyst, such as TiO₂ or ZnO, to enhance the degradation under irradiation. researchgate.netnih.gov Studies have shown that photocatalytic oxidation using catalysts like TiO₂ and ZnO can be effective in removing a high percentage of DiBP from water. researchgate.net The efficiency of photocatalysis can be influenced by factors such as pH and the presence of intermediates. researchgate.net The combination of photocatalysis with other techniques, such as acoustic cavitation, has been shown to enhance the degradation rate of DiBP. researchgate.net Different photocatalytic systems and light sources can lead to variations in degradation efficiency and the formation of byproducts. nih.goviwaponline.com While direct photolysis of phthalates like DBP can be minimal, photocatalytic degradation using various catalysts under UV or visible light irradiation has proven to be effective. nih.govsciencesconf.orgiwaponline.commdpi.com The presence of other substances, such as microplastics, can influence the photocatalytic degradation rate of phthalates like DBP, potentially due to adsorption effects. sciencesconf.org
Ozonation and UV-based Methods
Advanced oxidation processes (AOPs) involving ozonation and UV irradiation have shown promise for the degradation of phthalate esters, including DIBP and its analogues like dibutyl phthalate (DBP) researchgate.netnih.govresearchgate.netresearchgate.netnih.govnih.govtandfonline.comresearchgate.net. Ozonation involves the use of ozone (O₃) as a strong oxidizing agent to break down organic pollutants nih.govresearchgate.nettandfonline.comresearchgate.net. UV-based methods, such as direct photolysis or UV combined with oxidants like hydrogen peroxide (H₂O₂) or catalysts, utilize UV light to initiate degradation reactions researchgate.netnih.govfrontiersin.org.
Studies on the ozonation of DBP, a closely related phthalate, have demonstrated its effectiveness, with degradation rates influenced by factors such as ozone dosage, temperature, and pH nih.govresearchgate.net. The combination of ozonation with ultrasonic cavitation has been shown to enhance DBP degradation, suggesting a synergistic effect nih.govresearchgate.netresearchgate.net. Catalytic ozonation, employing catalysts like Ag-doped NiFe₂O₄, can further improve ozone utilization efficiency and DBP degradation tandfonline.com.
UV irradiation at 254 nm has been investigated for the direct photolysis of DBP, resulting in significant degradation within an hour in water under idealized conditions nih.gov. The degradation mechanism is believed to involve the hydrolytic photolysis of the ester chains nih.gov. UV coupled with H₂O₂ has also proven effective for DBP degradation, with efficiency influenced by H₂O₂ concentration, irradiation dose, and pH researchgate.net. The UV/TiO₂ system has demonstrated strong degradation ability for various phthalates, including DBP frontiersin.org.
Research using quantum chemistry calculations to study the ozonolysis mechanism of low-molecular-weight PAEs, including DIBP, in the atmosphere has provided insights into the reaction pathways and the influence of molecular structure on degradation rates nih.gov. The initial ozonolysis total rate constant for DIBP was found to be within a specific range compared to other PAEs nih.gov.
Other Remediation Technologies
Beyond ozonation and UV-based methods, several other technologies are being explored for the remediation of DIBP and other phthalate esters in contaminated environments, including adsorption, electrokinetic processes, nano oxidation, and phytoremediation nih.gov.
Adsorption (Biochar, Activated Carbon)
Adsorption is a widely used physical method for removing pollutants from water and soil, utilizing materials with high surface area and porosity to bind contaminants rsc.orgnih.govtandfonline.comresearchgate.netmdpi.comwur.nlresearchgate.netmdpi.commdpi.comimist.manih.govresearchgate.net. Biochar and activated carbon are prominent adsorbents investigated for phthalate removal rsc.orgnih.govtandfonline.comresearchgate.netmdpi.comwur.nlresearchgate.netmdpi.commdpi.comimist.manih.govresearchgate.net.
Activated carbon (AC), derived from various sources, exhibits high adsorption capacities for phthalates like DBP and diethyl phthalate (DEP) nih.govtandfonline.comresearchgate.netmdpi.commdpi.com. The adsorption mechanism often involves interactions between the π electrons of the phthalate's aromatic ring and the graphene planes of the activated carbon nih.gov. Factors such as the hydrophobic nature of the carbon material, specific functional groups, adsorbate characteristics, concentration, and pH influence the effectiveness of activated carbon adsorption rsc.orgtandfonline.commdpi.com. For instance, the adsorption capacity of DBP on ginkgo leaves-activated carbon was found to be significantly affected by pH, with a high removal rate observed at pH 13 tandfonline.com. Similarly, activated carbon developed from phoenix leaves showed high DBP adsorption efficiency at pH 13 researchgate.netmdpi.com.
Biochar, produced from the pyrolysis of biomass, is another effective adsorbent for phthalates mdpi.comwur.nlresearchgate.netimist.manih.govresearchgate.net. The adsorption capacity of biochar for phthalates can vary depending on the feedstock and pyrolysis temperature mdpi.comwur.nlimist.ma. Studies have shown that biochar can adsorb DBP, with the adsorption capacity influenced by factors like surface area and hydrophobic interactions mdpi.comwur.nlresearchgate.netimist.manih.gov. Competitive adsorption studies have indicated that biochar may show preferential adsorption for phthalates with longer alkyl chains, such as di(2-ethylhexyl) phthalate (DEHP), over shorter ones like DBP, primarily due to stronger hydrophobic interactions wur.nlresearchgate.netimist.manih.gov. Oxidized biochar has also been reported to have higher adsorption capacities for PAEs researchgate.netnih.gov.
The adsorption process is generally rapid initially, followed by a slower phase as equilibrium is approached tandfonline.com. While adsorption is effective for removing phthalates from solution, the adsorbed products require subsequent treatment mdpi.com.
Electrokinetic and Nano Oxidation Processes
Electrokinetic processes involve the application of an electric field to move contaminants in soil or sediment nih.govresearchgate.net. This can be coupled with other remediation technologies to enhance their effectiveness nih.govresearchgate.net. Nano oxidation processes utilize nanoparticles, often in conjunction with oxidants, to degrade organic pollutants researchgate.netnih.govresearchgate.net.
The integration of electrokinetic processes with nano oxidation, such as using nano-Fe₃O₄/S₂O₈²⁻, is being explored for the remediation of phthalate esters in river sediment researchgate.net. Electrokinetic-assisted phytoremediation has also been investigated for the removal of DBP from contaminated soil nih.govresearchgate.netdntb.gov.ua. Studies have shown that a low-intensity electric field can enhance the removal efficiency of DBP by plants like maize, potentially by maintaining ion homeostasis and improving plant health nih.gov. However, higher electric field intensities may decrease removal efficiency nih.gov.
Electro-Fenton processes, an advanced oxidation technology, have demonstrated high efficiency in degrading DIBP in aqueous solutions researchgate.netx-mol.net. Using a sacrificial anode, the electro-Fenton process achieved a high degradation rate of DIBP under optimal conditions, including specific pH, current, plate spacing, and electrolyte concentration researchgate.net. The presence of substances like humic acid and calcium ions can inhibit DIBP degradation in this process researchgate.net.
Electrocatalytic oxidation (EO) is another promising technique for degrading DBP in wastewater mdpi.com. Using an iridium-tantalum/titanium electrocatalytic electrode, high degradation efficiency of DBP has been observed, with intermediate products being further converted into simpler compounds and eventually mineralized mdpi.com.
Phytoremediation
Phytoremediation is an environmentally sustainable approach that utilizes plants to remove, sequester, or degrade contaminants in soil and water researchgate.netdntb.gov.uaresearchgate.netmdpi.comnih.goviwaponline.com. Several plant species have shown potential for the phytoremediation of phthalate esters, including DBP researchgate.netmdpi.comnih.goviwaponline.com.
Studies have investigated the ability of various plants, such as garden lettuce (Lactuca sativa L. var. longifolia) and wetland plants like Lythrum salicaria, Thalia dealbata, and Canna indica, to take up and degrade DBP researchgate.netmdpi.comiwaponline.com. Garden lettuce has demonstrated significant DBP absorption capability, accumulating the compound in its roots, stems, and leaves researchgate.netmdpi.com. Wetland plants have also shown uptake and degradation of DBP, with varying efficiencies among species iwaponline.com. Enzymes such as carboxylesterase, polyphenol oxidase, and superoxide (B77818) dismutase may play a role in DBP degradation within plant tissues iwaponline.com.
The effectiveness of phytoremediation can be influenced by factors such as the initial concentration of the phthalate, the presence of surfactants, and the specific plant species used researchgate.netmdpi.com. For instance, the addition of a non-ionic surfactant has been shown to enhance the efficiency of DBP phytoremediation by garden lettuce researchgate.net. Research on the dissipation of DBP in soil by plants like bok choy has highlighted the role of the rhizosphere and associated microbial communities in the degradation process nih.gov.
While phytoremediation offers an eco-benign option, the accumulation of phthalates in plant tissues, particularly in edible parts, needs careful consideration researchgate.netmdpi.com.
Analytical Methodologies for Diisobutyl Phthalate Research
Sample Preparation and Extraction from Various Matrices (Biological, Environmental)
Prior to analysis, DiBP must be separated from the sample matrix and prepared in a suitable form for the analytical instrument. cdc.gov Phthalates are common environmental contaminants, and precautions are necessary during sample preparation to avoid contamination from laboratory equipment, solvents, and even the air. cdc.govnih.govnih.gov
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a sample preparation technique used to isolate and concentrate analytes from a matrix. This method involves passing a liquid sample through a solid sorbent material that retains the target analytes. chromatographyonline.com DiBP and other phthalates can be extracted from various matrices, including water and biological fluids, using SPE. cdc.govnih.govnih.gov For instance, human urine samples have been processed using β-glucuronidase hydrolysis followed by solid-phase extraction to analyze mono phthalate (B1215562) esters. cdc.gov In the analysis of phthalates in bottled water, solid-phase microextraction (SPME), a type of SPE, has been employed in direct immersion mode to concentrate phthalate traces from water samples. nih.gov Different SPME fibers have been tested for their effectiveness in extracting phthalates like DiBP. nih.gov SPE cartridges with various sorbents, such as weak anion exchange beds and graphitized carbon black, are utilized for the extraction and cleanup of both aqueous and solid environmental samples. chromatographyonline.com
Solvent Extraction
Solvent extraction is another common method for isolating DiBP from complex matrices. This technique relies on the differential solubility of the analyte in two immiscible solvents. Given that DiBP is relatively nonvolatile and lipophilic, extraction into an organic solvent is frequently employed for biological materials. cdc.gov Common organic solvents used for extracting DiBP from biological samples include ether, heptane, or acetonitrile. cdc.gov Homogenization of the sample in the solvent can improve extraction efficiency. cdc.gov Additional cleanup steps may be necessary to remove co-extracted substances like fats from biological samples. cdc.gov For environmental samples such as water, soil, sediment, or wastes, extraction with an organic solvent is also a standard practice. cdc.gov In some cases, DiBP in water can be separated without solvents by adsorption onto a suitable polymer. cdc.gov For solid fatty food samples, phthalates can be extracted along with the fat using solvents like dichloromethane (B109758), mixtures of dichloromethane with cyclohexane (B81311) or n-hexane, or mixtures of n-hexane with acetone. europa.eu Acetonitrile can also be used for a more selective extraction of phthalates from food matrices, leveraging the weak solubility of fat in acetonitrile. europa.eu Liquid-liquid extraction procedures using non-polar organic solvents like chloroform, n-hexane, n-heptane, or isooctane (B107328) are frequently applied for the isolation of phthalates from non-fatty liquid samples such as water, soft drinks, and alcoholic beverages. europa.eu Solvent extraction followed by GC/MS is a specified method for the analysis of phthalates in materials under regulations like RoHS2. jeol.comshimadzu.com
Chromatographic and Spectrometric Techniques
Chromatographic and spectrometric techniques are essential for the separation, identification, and quantification of DiBP after sample preparation. cdc.gov
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas Chromatography-Mass Spectrometry (GC/MS) is a widely used and powerful technique for the analysis of DiBP. cdc.govshimadzu.comresearchgate.netpeakscientific.comoiv.intrestek.com It combines the separation capabilities of gas chromatography with the identification and quantification power of mass spectrometry. GC/MS is considered a standard method for phthalate analysis due to its simplicity, speed, and ability to provide mass spectral information. restek.com In GC/MS analysis, the sample extract is injected into a gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase of the column. nih.govoiv.int The separated compounds then enter a mass spectrometer, which detects and identifies them based on their mass-to-charge ratio (m/z) fragments. nih.govoiv.int For DiBP, characteristic ions such as m/z 149, 205, and 223 are often monitored in Selected Ion Monitoring (SIM) mode for quantification and identification. jeol.com GC/MS methods have been developed and validated for the determination of phthalates, including DiBP, in various matrices such as wine, spirituous beverages, and food samples. researchgate.netoiv.intoiv.int Blank problems related to phthalate contamination from laboratory air and syringe needles can be a challenge in GC/MS analysis, and techniques to minimize this have been investigated. nih.govnih.gov
High-Resolution Gas Chromatography with Electron Capture Detector (HRGC/ECD)
High-Resolution Gas Chromatography with an Electron Capture Detector (HRGC/ECD) is another technique used for the determination of DiBP. cdc.gov ECD is a sensitive detector for compounds containing electronegative atoms, such as halogens, nitro groups, and to some extent, esters like phthalates. HRGC provides good separation efficiency. This method has been applied for the analysis of di-n-butyl phthalate in various matrices, including aquatic organisms and soil/sediment, following appropriate extraction and cleanup steps. inchem.org While the provided search results specifically mention di-n-butyl phthalate in the context of HRGC/ECD with detection limits and recoveries inchem.org, the technique is applicable to other phthalates like DiBP, as indicated by its listing as a method for di-n-butyl phthalate analysis cdc.gov. Method 8061A from the EPA describes the analysis of phthalate esters, including diisobutyl phthalate, by gas chromatography with electron capture detection. epa.gov This method suggests using parallel column, dual electron capture detection for compound identification or confirming identification with GC/MS. epa.gov
Gas Chromatography with Flame Ionization Detector (GC/FID)
The principle involves separating volatile and semi-volatile compounds, such as DIBP, based on their differential partitioning between a stationary phase within a chromatographic column and a mobile gas phase. Following separation, compounds eluting from the column enter a flame ionization detector, where they are combusted in a hydrogen-air flame. This process generates ions and electrons, which are then collected by electrodes, producing an electric current proportional to the amount of analyte present.
GC/FID has been utilized in the determination of phthalate esters, including di-iso-butyl phthalate, in various matrices such as water and liquid pharmaceuticals following appropriate sample preparation techniques like dispersive liquid-liquid microextraction (DLLME) tandfonline.com. While detailed, DIBP-specific GC/FID parameters like column type, temperature program, and flow rates are often method-dependent and may not be as extensively documented in general literature compared to GC-MS methods for phthalates, typical GC separations for phthalates often employ columns with low polarity stationary phases, such as 5% phenyl methylpolysiloxane europa.eu. For confirmation of peak identification when using GC/FID, particularly in complex matrices, coupling with mass spectrometry (GC/MS) is often recommended mdpi.com.
Method Validation and Quality Control
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable and accurate data. For the analysis of this compound, validation typically involves assessing parameters such as detection limits, quantitation limits, accuracy, and precision researchgate.net, nih.gov, jst.go.jp, e3s-conferences.org, cornerstoneanalytical.com, mdpi.com, researchgate.net, sciex.com. Due to the ubiquitous nature of phthalates, stringent quality control measures, including effective contamination control, are paramount throughout the analytical workflow europa.eu, jst.go.jp, epa.gov, mdpi.com, tandfonline.com, nih.gov, geomar.de, toxicfreefood.org.
Detection Limits and Quantitation Limits
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental parameters in method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively researchgate.net, cdc.gov, nih.gov, e3s-conferences.org, cornerstoneanalytical.com, mdpi.com, copernicus.org, researchgate.net, researchgate.net, rsc.org, nih.gov, oiv.int, epa.gov. These limits are influenced by the analytical technique, sample matrix, and potential interferences.
For the analysis of this compound and other phthalates, reported LOD and LOQ values vary significantly depending on the matrix and the specific analytical method employed. For instance, a dispersive solid-phase extraction (dSPE) method coupled with GC-MS for analyzing phthalates in tea reported LODs ranging from 0.350 to 1.882 ng/mL and LOQs from 1.165 to 6.273 ng/mL for the target PAEs, which included DiBP researchgate.net. An LC-MS/MS method for phthalates in food simulants reported an LOQ of 1.0 ng/mL for DIBP sciex.com. In the context of GC/FID, a DLLME-GC-FID method for phthalates in water and liquid pharmaceuticals reported LODs in the range of 1.0 to 1.6 µg L⁻¹ for several phthalates, including di-iso-butyl phthalate tandfonline.com.
The presence of background contamination, particularly from ubiquitous phthalates in the laboratory environment, can significantly impact detection and quantitation limits europa.eu, tandfonline.com, nih.gov. Elevated levels of DIBP in laboratory air, for example, can lead to increased baseline noise in chromatographic analysis, consequently raising the LOQ for DIBP copernicus.org.
Table 1: Selected Detection and Quantitation Limits for DIBP and Other Phthalates by Various Methods
| Compound | Method | Matrix | LOD | LOQ | Unit | Source |
| DiBP | dSPE-GC-MS | Tea | 0.350–1.882 | 1.165–6.273 | ng/mL | researchgate.net |
| DiBP | LC-MS/MS | Food simulants | - | 1.0 | ng/mL | sciex.com |
| DiBP | DART-MS | Indoor surface film | - | 0.24 | ng/cm² | copernicus.org |
| DiBP | DLLME-GC-FID | Water/Liquid Pharma. | 1.0–1.6 | - | µg/L | tandfonline.com |
| DBP | GC-MS | Surface water | 0.01–0.17 | - | µg/L | researchgate.net |
| DBP | SPE-GC | Water | 0.02 | 0.053 | mg/L | e3s-conferences.org |
| DEHP | UPLC-MS/MS | Surface water | 0.87–5.72 | 10.0–50.0 | ng/L | researchgate.net |
| DEHP | HPLC-UV | Alcoholic beverages | - | 0.06 | mg/L | mdpi.com |
| DEHP | GC Orbitrap-MS | Atmospheric particles | 5.5–17 | - | pg/µL | rsc.org |
Accuracy and Precision
Accuracy and precision are crucial parameters that describe the closeness of measurement results to the true value and the degree of agreement among individual measurements, respectively researchgate.net, jst.go.jp, e3s-conferences.org, mdpi.com, sciex.com. Accuracy is often evaluated through recovery studies by analyzing samples spiked with known concentrations of the analyte jst.go.jp, e3s-conferences.org, mdpi.com, nih.gov, researchgate.net, rsc.org, sciex.com, geomar.de. Precision is typically assessed by measuring the variability of results from replicate analyses, commonly expressed as relative standard deviation (RSD) or coefficient of variation (CV) researchgate.net, jst.go.jp, e3s-conferences.org, mdpi.com, copernicus.org, researchgate.net, sciex.com, gcms.cz, tandfonline.com.
For this compound analysis, reported recovery rates and RSD values provide insights into method performance. An indirect competitive fluorescence immunoassay (icFIA) method for detecting DiBP in edible oil reported recoveries ranging from 79 to 103% nih.gov. A DART-MS method for indoor surface film analysis showed acceptable repeatability for DiBP with intraday RSD less than 11.0% copernicus.org. A dSPE-GC-MS method for PAEs in tea, including DiBP, demonstrated recovery rates between 92.20% and 97.24% and RSD values from 3.22% to 5.54% for the target PAEs researchgate.net. An LC-MS/MS method for phthalates in food simulants reported good accuracy for DIBP, with values between 96% and 99% sciex.com. Using GC/FID, a DLLME-GC-FID method for phthalates in water and liquid pharmaceuticals reported RSDs below 9.7% for di-iso-butyl phthalate at a concentration of 10.0 µg L⁻¹ tandfonline.com.
Table 2: Selected Accuracy (Recovery) and Precision (RSD) Data for DIBP and Other Phthalates
| Compound | Method | Matrix | Accuracy (Recovery %) | Precision (RSD %) | Concentration Level | Source |
| DiBP | icFIA | Edible oil | 79–103 | - | - | nih.gov |
| DiBP | DART-MS | Indoor surface film | - | < 11.0 (intraday) | - | copernicus.org |
| DiBP | dSPE-GC-MS | Tea | 92.20–97.24 | 3.22–5.54 | - | researchgate.net |
| DiBP | LC-MS/MS | Food simulants | 96–99 | - | - | sciex.com |
| DiBP | DLLME-GC-FID | Water/Liquid Pharma. | - | < 9.7 | 10.0 µg L⁻¹ | tandfonline.com |
| DBP | SPE-GC | Water | 97–127 | 2.54–10.56 | 0.05–7.5 mg/L | e3s-conferences.org |
| DBP | Interlab Study | Indoor air (Adsorbent) | 85.3–107.9 | 2.0–13.6 (RSDr) | - | jst.go.jp |
| DEHP | UPLC-MS/MS | Surface water | 80–115 | < 11.03 | - | researchgate.net |
| DEHP | HPLC-UV | Alcoholic beverages | - | Acceptable | 1.0 mg/L | mdpi.com |
| DEHP | GC Orbitrap-MS | Atmospheric particles | 78–101 | - | - | rsc.org |
Contamination Control in Laboratory Analysis
Contamination control is a critical aspect of phthalate analysis, including that of this compound, due to their widespread presence in laboratory environments and materials europa.eu, jst.go.jp, epa.gov, mdpi.com, tandfonline.com, nih.gov, geomar.de, toxicfreefood.org. Phthalates are commonly found in various laboratory consumables and equipment, such as plasticware (pipette tips, containers, tubing), solvents, reagents, and even in laboratory air and dust europa.eu, epa.gov, mdpi.com, tandfonline.com, nih.gov, researchgate.net. This ubiquitous contamination can lead to elevated blank values, significantly affecting the accuracy and sensitivity of the analysis europa.eu, tandfonline.com, nih.gov.
Potential sources of contamination include sampling containers, glassware, and reagents europa.eu, epa.gov. Special attention is required during sample collection and preparation to avoid introducing phthalates from the surrounding environment or laboratory materials europa.eu, bio-conferences.org, epa.gov, toxicfreefood.org. For instance, using plastic containers for sample storage can lead to contamination europa.eu. Even glassware and aluminum foil might contain trace levels of phthalates europa.eu.
To minimize contamination, several precautionary measures are recommended. These include the rigorous cleaning of glassware, often involving solvent rinses followed by high-temperature baking e3s-conferences.org, epa.gov. Using high-purity reagents and solvents is essential, and sometimes purification of solvents by distillation in all-glass systems may be necessary epa.gov. Avoiding the use of plastic materials whenever possible throughout the analytical process is crucial europa.eu, bio-conferences.org, epa.gov, mdpi.com. Running reagent blanks regularly is a fundamental quality control step to monitor and demonstrate that interferences from the analytical system and laboratory environment are under control epa.gov. Low blank values are a key goal in phthalate analysis, as high blank values can limit the achievable limit of quantitation europa.eu, tandfonline.com, nih.gov. Strategies such as cleaning solvents with activated aluminum oxide have been shown to help reduce system contamination nih.gov.
Emerging Research Areas and Future Directions
Long-Term Exposure Effects and Chronic Toxicity
While acute and subchronic toxicity studies have provided initial insights into DIBP's effects, there is a recognized need for more comprehensive research on the impacts of long-term exposure and chronic toxicity. Studies in animals have indicated that repeated exposure to DIBP can induce changes in body weight, liver weight, and affect reproduction and development, including testicular weight, spermatogenesis, fetal body weight, and anogenital distance. cpsc.gov Chronic oral studies in animals have also reported effects on the liver. epa.gov For instance, a 4-month oral study in rats identified a No Observed Adverse Effect Level (NOAEL) of 70 mg/kg body weight/day based on body weight effects. europa.eu Higher exposures were associated with changes in the male reproductive system, and information on related phthalates like DBP suggests the liver as another target tissue in rats. europa.eu Data gaps persist regarding male reproductive effects following postnatal and adult exposure, as well as the characterization of potential hormonal mechanisms in females. nih.govchemycal.com
Data on Chronic Oral Exposure to DIBP in Rats:
| Study Duration | Endpoint Affected | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Citation |
| 4 months | Body weight effects | 70 | - | europa.eu |
| - | Male reproductive system | - | 125 | europa.eu |
| - | Liver | - | - | epa.goveuropa.eu |
(Note: This table is intended to be interactive, allowing for sorting and filtering based on columns.)
Mechanisms of Action Beyond Androgen Disruption
Research has primarily focused on DIBP's anti-androgenic effects, which contribute to male reproductive toxicity. nih.govresearchgate.net However, there is growing interest in understanding its mechanisms of action beyond the disruption of androgen signaling. Endocrine-disrupting chemicals (EDCs) like phthalates can interfere with hormone systems through various pathways, including competing with endogenous steroid hormones, binding to receptors and transport proteins, or altering hormone synthesis and metabolism. nih.govfrontiersin.org EDCs can act through classical nuclear receptors, estrogen-related receptors, membrane-bound estrogen receptors, and by interacting with targets in the cytosol, potentially activating pathways like Src/Ras/Erk or modulating nitric oxide. researchgate.net Furthermore, changes in DNA methylation or histone modifications (epigenetic changes) are also being explored as potential mechanisms by which EDCs, including phthalates, can exert effects. researchgate.netoup.com While the primary mechanism for phthalates is thought to involve suppression of insulin-like hormone 3 (Insl3) synthesis, the full spectrum of molecular initiating events for DIBP is still under investigation. nih.gov
Impacts on Additional Health Endpoints (e.g., Allergy, Asthma, Neurodevelopmental, Metabolic Health)
Emerging research areas for phthalates, including DIBP, extend to investigating their potential impacts on health endpoints beyond reproductive effects. These include associations with allergy and asthma, as well as neurodevelopmental and metabolic health effects. epa.govresearchgate.net Epidemiological studies have shown associations between phthalate (B1215562) exposure and conditions such as allergy, asthma, type 2 diabetes, insulin (B600854) resistance, overweight/obesity, and adverse cognitive and behavioral outcomes. researchgate.netnih.gov For instance, studies on other phthalates have indicated links between exposure and childhood asthma. researchgate.netfrontiersin.org Phthalates may also play a role in metabolic diseases by altering gene expression. researchgate.net Research suggests that phthalates can affect the immune system by dysregulating gene expression, interfering with enzyme activity, and disrupting signaling pathways. frontiersin.org Regarding neurodevelopment, phthalate exposure has been linked to effects on the neuroendocrine system and neurodevelopment in both animal models and human studies. frontiersin.orgmdpi.com
Assessment of Complex Mixtures and Cumulative Effects
Humans are typically exposed to complex mixtures of chemicals, including multiple phthalates and other EDCs, simultaneously. researchgate.netcpsc.gov Assessing the cumulative effects of these mixtures is a critical area of research. Studies have demonstrated that compounds with varying mechanisms of action that disrupt common biological pathways can act together to produce cumulative adverse effects. researchgate.netnih.gov Research on mixtures of phthalates, including DIBP, has shown cumulative effects, particularly on male reproductive tract development, even when individual chemicals are present at doses below their No Observed Adverse Effect Levels (NOAELs). researchgate.netnih.govnih.gov The dose addition approach has been used to predict the effects of phthalate mixtures on endpoints like fetal testicular testosterone (B1683101) production. nih.gov Cumulative risk assessments considering mixtures of phthalates like DBP, DEHP, BBP, DIBP, and DPeP have indicated that exposure to combinations can result in significant incidences of malformations, whereas individual exposures might show little to no effects. nih.gov There is a need to consider the cumulative risk posed by complex mixtures containing phthalates and other chemicals that act through similar modes of action. cpsc.govcanada.ca
Novel Remediation Strategies and Green Technologies
Given the widespread presence of DIBP in the environment, the development of effective remediation strategies is an important research area. Novel approaches and green technologies are being explored for the removal and degradation of phthalates, including DIBP, from various matrices such as water and soil. nih.govresearchgate.net Adsorption is a widely used technique for phthalate removal from water, with various adsorbents being investigated, including carbon-based materials and modified natural substances. rsc.orgiwaponline.com Photocatalytic degradation is another promising environmentally friendly method, although its efficiency can depend on light sources and specific catalysts. rsc.org Microbial degradation, utilizing bacteria and fungi, offers a promising bioremediation approach for phthalate-contaminated soil and water. nih.govcsic.es Composting is highlighted as a promising biodegradation technology for contaminated soil due to its efficiency and lower environmental impact. nih.gov Future research in this area includes identifying novel and more efficient enzymes for phthalate degradation and understanding the mechanisms of microbial uptake and degradation pathways. csic.es
Data Gaps and Research Needs
Despite the growing body of research on DIBP, several data gaps and research needs remain. These include:
More studies on male reproductive effects following postnatal and adult exposure to DIBP. nih.govchemycal.com
Further characterization of potential hormonal mechanisms in females. nih.govchemycal.com
Increased research on the mechanisms of action of DIBP beyond androgen disruption, exploring non-androgen mediated pathways and epigenetic modifications. researchgate.netoup.com
More comprehensive studies on the impacts of DIBP on a wider range of health endpoints, such as allergy, asthma, neurodevelopmental outcomes, and metabolic health, specifically focusing on DIBP rather than broader phthalate classes. epa.govresearchgate.net
Continued research on the cumulative effects of DIBP in complex mixtures with other phthalates and EDCs, particularly at environmentally relevant exposure levels. researchgate.netcpsc.govcanada.ca
Further development and evaluation of novel and green technologies for the remediation of DIBP from the environment. nih.govresearchgate.netcsic.es
Addressing the limitations in existing studies, such as potential risk of bias and sensitivity in some animal studies, and heterogeneity in epidemiological data. nih.govfrontiersin.org
Investigating the potential for additive effects of monoester phthalate metabolites in aquatic environments. canada.ca
These research areas are crucial for a more complete understanding of the potential risks associated with DIBP exposure and for informing future risk assessments and mitigation strategies.
Q & A
Q. What experimental methodologies are used to assess DiBP’s reproductive and developmental toxicity in animal models?
Studies on DiBP’s effects on male reproductive development often employ rodent models (rats/mice) with oral gavage administration. For example, experiments divide animals into dose groups (e.g., 50–1000 mg/kg body weight) and evaluate endpoints like fetal testicular testosterone suppression, teratogenicity, and oxidative stress markers in tissues. These studies highlight maternal toxicity thresholds and dose-response relationships .
Q. How do researchers reliably detect and quantify DiBP in environmental and biological samples?
Analytical methods include extraction with solvents like dichloromethane, followed by GC-MS or HPLC-ELSD for quantification. These protocols are validated for sensitivity and specificity in matrices such as plastics, biological fluids, and environmental samples .
Q. What are the neurotoxic effects of DiBP, and how are they mechanistically studied?
Neurotoxicity is assessed via behavioral tests (e.g., learning/memory tasks in mice) and histopathological analysis of hippocampal cells. Oxidative stress markers (e.g., antioxidant enzyme activity) and mitochondrial dysfunction are key mechanistic focuses. Dose-dependent apoptosis in hippocampal cells is a critical endpoint .
Q. What human biomonitoring data exist for DiBP, and how are they integrated into exposure models?
Biomonitoring studies use urinary metabolites (e.g., mono-isobutyl phthalate) to estimate exposure. Reverse dosimetry links these data to experimental models, accounting for pharmacokinetic variability and coexposure with other phthalates .
Advanced Research Questions
Q. How can conflicting data on DiBP’s low-dose effects be reconciled in cross-phthalate cumulative risk assessments?
Meta-analyses and benchmark dose (BMD) modeling are used to harmonize data across studies. The EPA’s draft technical documents emphasize cross-phthalate comparisons, integrating in vivo/in vitro data to address variability in study design, endpoints, and species sensitivity .
Q. What methodologies optimize the study of DiBP’s environmental fate and transport in heterogeneous matrices?
Advanced fate models incorporate physicochemical properties (e.g., log Kow, vapor pressure) and environmental partitioning coefficients. EPA’s draft assessments use these to predict DiBP’s persistence in soil, water, and biota, validated against field data .
Q. How can in vitro assays improve the prediction of DiBP’s endocrine-disrupting potential compared to traditional animal studies?
High-throughput screening (HTS) assays, such as receptor-binding studies (e.g., androgen receptor antagonism) and transcriptional activation assays, are validated against in vivo outcomes. These methods reduce reliance on animal models and accelerate hazard identification .
Q. What statistical approaches address data gaps in cumulative risk assessments for DiBP and co-occurring phthalates?
Probabilistic models and quantitative structure-activity relationship (QSAR) analyses are employed to extrapolate toxicity data across structurally similar phthalates. The EPA’s cross-phthalate meta-analysis framework prioritizes data-rich analogs (e.g., DBP, DEHP) to infer DiBP risks .
Q. How do developmental toxicity studies design protocols account for latent effects of prenatal DiBP exposure?
Longitudinal cohort studies track outcomes like anogenital distance, puberty onset, and fertility in offspring. Multi-generational designs with staggered exposure windows isolate critical periods of susceptibility .
Q. What mechanistic insights explain DiBP’s differential toxicity compared to its structural analogs (e.g., DBP)?
Comparative studies use molecular docking simulations and metabolomics to identify DiBP-specific interactions with metabolic enzymes (e.g., esterases) and nuclear receptors. Structural differences in branching alter bioavailability and metabolite profiles, influencing toxicity .
Methodological Notes
- Data Contradictions : Discrepancies in dose-response thresholds often arise from interspecies metabolic differences or exposure timing. Systematic reviews (e.g., EPA/NASEM frameworks) standardize data inclusion criteria to mitigate bias .
- Exposure Biomarkers : Urinary metabolite quantification requires correction for creatinine variability and co-exposure confounding. Isotope dilution mass spectrometry enhances accuracy in low-concentration samples .
- Ethical Compliance : Animal studies adhere to ARRIVE guidelines, reporting detailed dosing schedules, control groups, and ethical approvals to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
